molecular formula C16H22O3 B14614976 Versiol CAS No. 59684-36-5

Versiol

Cat. No.: B14614976
CAS No.: 59684-36-5
M. Wt: 262.34 g/mol
InChI Key: SXHZNZFKZCCMFJ-ZZIHQOKHSA-N
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Description

Versiol is a natural product found in Aspergillus silvaticus, Penicillium decumbens, and other organisms with data available.

Properties

CAS No.

59684-36-5

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

(4aS,8S,10S,10aS,10bR)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one

InChI

InChI=1S/C16H22O3/c1-10-8-11-4-6-15(2)16(3,13(18)5-7-19-15)14(11)12(17)9-10/h4,6,8,10,12,14,17H,5,7,9H2,1-3H3/t10-,12+,14-,15+,16-/m1/s1

InChI Key

SXHZNZFKZCCMFJ-ZZIHQOKHSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@]3([C@@]2(C(=O)CCO3)C)C)O

Canonical SMILES

CC1CC(C2C(=C1)C=CC3(C2(C(=O)CCO3)C)C)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma of Versiol: A Technical Guide to its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versiol, a polyketide metabolite isolated from the fungus Paraconiothyrium sp., has emerged as a compound of interest in oncology research due to the demonstrated cytotoxic activity of its derivatives against various cancer cell lines. This technical guide synthesizes the current, albeit limited, publicly available data on this compound and its analogues. While the precise mechanism of action remains to be fully elucidated, this document provides a comprehensive overview of its known biological effects, details the experimental methodologies used in its initial characterization, and presents hypothetical signaling pathways and experimental workflows to guide future research. The information is structured to serve as a foundational resource for researchers investigating the therapeutic potential of this novel compound.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. This compound, a fungal metabolite, and its derivatives have shown promising growth-inhibitory effects against colon and melanoma cancer cell lines, suggesting a potential new avenue for cancer therapy. This guide aims to provide a detailed technical overview of the existing research on this compound, with a focus on its potential mechanism of action.

Cytotoxic Activity of this compound Derivatives

Initial investigations into the biological activity of this compound derivatives were conducted via bioassay-guided fractionation of extracts from the fungus Paraconiothyrium sp.. Several novel derivatives were isolated and subsequently screened for their anti-proliferative effects.

Quantitative Data Summary

The growth inhibition of various cancer cell lines by different this compound derivatives was a key finding in the initial studies. While comprehensive dose-response data for all derivatives are not publicly available, the following table summarizes the reported cytotoxic activities.

CompoundCancer Cell LineAssay TypeResultReference
This compound Derivative 8COLO205 (Colon)Growth InhibitionSignificant[1][2]
This compound Derivative 8KM12 (Colon)Growth InhibitionSignificant[1][2]
This compound Derivative 9COLO205 (Colon)Growth InhibitionSignificant[1][2]
This compound Derivative 9KM12 (Colon)Growth InhibitionSignificant[1][2]
This compound Derivative 10COLO205 (Colon)Growth InhibitionSignificant[1][2]
This compound Derivative 10KM12 (Colon)Growth InhibitionSignificant[1][2]
This compound Derivative 8Melanoma Cell LinesNCI-60 One-Dose ScreenSelective Inhibition[1][2]
This compound Derivative 9Melanoma Cell LinesNCI-60 One-Dose ScreenSelective Inhibition[1][2]
Crude Paraconiothyrium sp. ExtractNCI-60 Cell Line PanelFive-Dose ScreenPotent Dose-Dependent Inhibition[1][2]
This compound Derivative 8NCI-60 Cell Line PanelFive-Dose ScreenPotent Dose-Dependent Inhibition[1][2]

Experimental Protocols

The following sections detail the methodologies that were likely employed in the initial discovery and characterization of this compound's anticancer activity. These protocols can serve as a template for further investigation.

Isolation and Purification of this compound Derivatives
  • Fungal Culture: Paraconiothyrium sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude extract containing the this compound derivatives.

  • Bioassay-Guided Fractionation: The crude extract is subjected to chromatographic techniques (e.g., column chromatography, HPLC) to separate it into fractions. Each fraction is tested for its cytotoxic activity against cancer cell lines to identify the active fractions.

  • Structure Elucidation: The pure, active compounds are isolated from the active fractions, and their chemical structures are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assays
  • Cell Culture: Human cancer cell lines (e.g., COLO205, KM12) are maintained in appropriate culture media and conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the isolated this compound derivatives for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a sulforhodamine B (SRB) assay, which quantify the number of viable cells.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated to determine the potency of the compound.

Hypothetical Mechanism of Action: A Framework for Future Research

While the precise molecular mechanism of this compound's cytotoxic action has not yet been reported, it is likely to involve the induction of programmed cell death (apoptosis) and/or the arrest of the cell cycle, common mechanisms for many anticancer agents. The following sections and diagrams present a hypothetical framework for investigating these potential pathways.

Proposed Signaling Pathways

Further research is necessary to determine if this compound's mechanism of action involves the modulation of key signaling pathways that regulate cell survival and proliferation. Below are illustrative diagrams of potential pathways that could be investigated.

G Hypothetical Apoptosis Induction Pathway for this compound This compound This compound Derivative Bax Bax/Bak Activation This compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition This compound->Bcl2 Mitochondrion Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical intrinsic apoptosis pathway induced by a this compound derivative.

G Hypothetical Cell Cycle Arrest Pathway for this compound This compound This compound Derivative p53 p53 Activation This compound->p53 p21 p21 Upregulation p53->p21 CDK2 CDK2/Cyclin E Inhibition p21->CDK2 G1_S G1/S Phase Arrest CDK2->G1_S

Hypothetical G1/S cell cycle arrest pathway induced by a this compound derivative.
Proposed Experimental Workflows

To elucidate the mechanism of action of this compound, a series of targeted experiments are required. The following workflow outlines a potential investigational strategy.

G Proposed Experimental Workflow for this compound Mechanism of Action Start Identify Active this compound Derivative Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Start->Cell_Cycle_Assay Western_Blot_Apoptosis Western Blot (Caspases, Bcl-2 family) Apoptosis_Assay->Western_Blot_Apoptosis Western_Blot_Cell_Cycle Western Blot (Cyclins, CDKs, p21, p53) Cell_Cycle_Assay->Western_Blot_Cell_Cycle Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Western_Blot_Apoptosis->Target_ID Western_Blot_Cell_Cycle->Target_ID Pathway_Validation Validate Signaling Pathway Target_ID->Pathway_Validation

A proposed workflow to investigate the mechanism of action of this compound.

Future Directions and Conclusion

The initial findings on the cytotoxic properties of this compound derivatives are promising and warrant further in-depth investigation. The critical next step is to elucidate the precise molecular mechanism of action. Future research should focus on:

  • Comprehensive NCI-60 Screening: Obtaining and analyzing the full five-dose screening data for the most potent this compound derivatives to identify patterns of activity and potential mechanisms of action through comparison with known anticancer agents.

  • Mechanism of Action Studies: Conducting detailed studies to determine if this compound derivatives induce apoptosis and/or cell cycle arrest, and to identify the specific signaling pathways and molecular targets involved.

  • In Vivo Efficacy: Evaluating the antitumor efficacy of promising this compound derivatives in preclinical animal models of colon cancer and melanoma.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues of this compound to identify the key structural features required for its anticancer activity, which can guide the design of more potent and selective compounds.

References

Versiol: From Discovery to Synthesis - A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the sesquiterpenoid Versiol, from its initial discovery and structural elucidation to its biosynthetic pathway. This document details the experimental methodologies employed in its study and presents key quantitative data in a structured format.

Discovery and Characterization

This compound, a sesquiterpenoid metabolite, was first isolated from the fungus Aspergillus versicolor. Its structure and absolute configuration were definitively established by Keiichi Fukuyama and his colleagues in 1978 through X-ray analysis of a single crystal.[1] This pivotal study provided the foundational knowledge of this compound's chemical architecture, a necessary prerequisite for any investigation into its biosynthesis and potential applications.

Isolation and Structure Elucidation Protocols

General Experimental Workflow for Fungal Metabolite Isolation:

A generalized workflow for the isolation and characterization of fungal secondary metabolites.

Key Methodologies:

  • Fungal Cultivation: Aspergillus versicolor is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with organic solvents (e.g., ethyl acetate, chloroform, or methanol) to isolate the crude mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to separate the individual compounds.

  • Structure Elucidation: The purified this compound is then analyzed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to determine its chemical structure. As was critical in the case of this compound, single-crystal X-ray crystallography provides the definitive three-dimensional structure and stereochemistry.

Biosynthetic Pathway of this compound

As a sesquiterpenoid, the biosynthesis of this compound originates from the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) pathway in fungi.

The core of this compound biosynthesis involves two key stages:

  • Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and DMAPP are sequentially condensed to form the C15 linear precursor, farnesyl pyrophosphate (FPP).

  • Cyclization of FPP: A specific sesquiterpene synthase, also known as a terpene cyclase, catalyzes the complex cyclization of the linear FPP molecule into the characteristic cyclic core of this compound. This step is crucial as it establishes the fundamental carbon skeleton of the final molecule. Subsequent enzymatic modifications, such as hydroxylations and oxidations, catalyzed by enzymes like cytochrome P450 monooxygenases and dehydrogenases, are often required to yield the final structure of this compound.

While the specific gene cluster responsible for this compound biosynthesis in Aspergillus versicolor has not been explicitly detailed in readily available literature, the general pathway for sesquiterpenoid biosynthesis in fungi is well-established. The identification of the specific sesquiterpene synthase and any subsequent modifying enzymes would likely be found within a contiguous set of genes known as a biosynthetic gene cluster (BGC).

Proposed Biosynthetic Pathway of this compound:

Versiol_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_sesquiterpenoid Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase Cyclized_Intermediate Cyclized Intermediate FPP->Cyclized_Intermediate Sesquiterpene Synthase This compound This compound Cyclized_Intermediate->this compound Modifying Enzymes (e.g., P450s)

A proposed biosynthetic pathway for this compound, starting from the mevalonate pathway.

Quantitative Data

Quantitative data regarding this compound production is not extensively reported in publicly accessible literature. Such data, including fermentation titers and enzyme kinetic parameters, would typically be generated through dedicated fermentation studies and biochemical assays of the purified biosynthetic enzymes.

ParameterValueMethod of DeterminationReference
Molecular FormulaC₁₅H₂₂O₃Mass SpectrometryFukuyama et al., 1978
Molecular Weight250.33 g/mol Mass SpectrometryFukuyama et al., 1978
Crystal SystemOrthorhombicX-ray CrystallographyFukuyama et al., 1978
Space GroupP2₁2₁2₁X-ray CrystallographyFukuyama et al., 1978

Experimental Protocols

Detailed experimental protocols for key aspects of this compound research are outlined below. These are based on established methodologies in the fields of natural product chemistry and molecular biology.

Heterologous Expression of a Putative this compound Synthase

The identification and characterization of the specific sesquiterpene synthase responsible for this compound biosynthesis would likely involve the heterologous expression of candidate genes from the Aspergillus versicolor genome.

Workflow for Heterologous Expression:

Heterologous_Expression cluster_gene_cloning Gene Cloning cluster_expression Expression & Analysis gDNA_Extraction Genomic DNA Extraction PCR_Amplification PCR Amplification of Candidate Gene gDNA_Extraction->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation into Host (e.g., E. coli, Yeast) Vector_Ligation->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Metabolite_Extraction Extraction of Metabolites Protein_Expression->Metabolite_Extraction GC-MS_Analysis GC-MS Analysis Metabolite_Extraction->GC-MS_Analysis

References

Preliminary Studies on the Biological Activity of Versiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versiol, a sesquiterpenoid metabolite with the chemical formula C₁₆H₂₂O₃, has been isolated from various fungal species, including Aspergillus versicolor, Aspergillus silvaticus, and Penicillium decumbens. While research on the specific biological activities of the isolated compound this compound is still emerging, preliminary studies on extracts from its source organisms and related metabolites suggest a potential for a range of bioactivities, including antifungal, antibacterial, and cytotoxic effects. This technical guide provides a consolidated overview of the current, albeit limited, knowledge on the biological activities of compounds related to this compound, details established experimental protocols for assessing these activities, and outlines potential avenues for future research.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, which have historically yielded numerous therapeutic agents. This compound, a metabolite produced by several common fungal species, represents a molecule of interest for further investigation. This document aims to collate the available preliminary data and provide a framework for researchers interested in exploring the therapeutic potential of this compound.

Known Biological Activities of Related Compounds

Direct studies on the biological activity of isolated this compound are scarce in publicly available literature. However, research on crude extracts of Aspergillus versicolor and other isolated metabolites from this fungus provides valuable insights into the potential bioactivities of its constituents, including this compound.

Antifungal Activity

An antifungal antibiotic named "Versicolin," isolated from Aspergillus versicolor, has shown specific activity against the pathogenic fungus Trichophyton rubrum, a common cause of skin infections.[1] While it is not definitively confirmed that Versicolin is identical to this compound, this finding points to the potential of Aspergillus versicolor metabolites in antifungal applications.

Antibacterial and Cytotoxic Activities

Studies on metabolites from a marine sponge-derived Aspergillus versicolor have revealed significant biological activities. Certain isolated compounds, structurally related to this compound as polyketides, have demonstrated notable cytotoxicity against a panel of human solid tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT-15 (colon cancer), with IC50 values ranging from 0.41 to 4.61 µg/mL. Furthermore, some of these compounds exhibited antibacterial activity against various clinically isolated Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values between 0.78 and 6.25 µg/mL.

Data Presentation

Due to the limited availability of quantitative data specifically for this compound, the following table summarizes the reported biological activities of other metabolites isolated from Aspergillus versicolor. This data serves as a preliminary indicator of the potential activities that could be investigated for this compound.

Compound TypeBiological ActivityCell Line/OrganismQuantitative Data (Range)
Polyketide DerivativesCytotoxicityA-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15IC50: 0.41 - 4.61 µg/mL
Polyketide DerivativesAntibacterialGram-positive bacteriaMIC: 0.78 - 6.25 µg/mL
"Versicolin"AntifungalTrichophyton rubrumNot specified

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[2][3][4][5]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the this compound solutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[6][7][8]

Principle: A standardized suspension of a fungus is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the fungus.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture according to established protocols (e.g., CLSI or EUCAST guidelines).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus being tested.

  • MIC Determination: Visually inspect the wells for turbidity or use a spectrophotometer to determine the lowest concentration of this compound that shows no visible growth. This concentration is the MIC.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_extraction Isolation cluster_screening Biological Activity Screening cluster_analysis Data Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Purification Purification Extraction->Purification This compound (C16H22O3) This compound (C16H22O3) Purification->this compound (C16H22O3) Antifungal Assay Antifungal Assay This compound (C16H22O3)->Antifungal Assay Antibacterial Assay Antibacterial Assay This compound (C16H22O3)->Antibacterial Assay Cytotoxicity Assay Cytotoxicity Assay This compound (C16H22O3)->Cytotoxicity Assay MIC Determination MIC Determination Antifungal Assay->MIC Determination Antibacterial Assay->MIC Determination IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination

Caption: Workflow for the isolation and biological screening of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

As no specific signaling pathways for this compound have been identified, the following diagram illustrates a hypothetical pathway often implicated in the cytotoxic effects of natural products. This serves as a conceptual framework for future mechanism-of-action studies.

hypothetical_pathway cluster_cell Cancer Cell This compound This compound Receptor Receptor This compound->Receptor Binds to Caspase-9 Caspase-9 Receptor->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves and Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces

Caption: A hypothetical signaling cascade for this compound-induced apoptosis.

Conclusion and Future Directions

The preliminary evidence surrounding the biological activities of metabolites from fungi that produce this compound suggests that this compound warrants further investigation as a potential therapeutic agent. The immediate research priorities should be:

  • Isolation and Purification: Develop efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • In Vitro Screening: Conduct systematic in vitro screening of pure this compound against a broad panel of fungal, bacterial, and cancer cell lines to determine its specific activity spectrum and to obtain quantitative data (MIC and IC50 values).

  • Mechanism of Action Studies: Elucidate the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.

  • In Vivo Studies: Following promising in vitro results, progress to in vivo studies in appropriate animal models to evaluate efficacy, toxicity, and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide future research into the biological activities of this compound, a potentially valuable natural product.

References

A Technical Guide to Versiol: A Novel Allosteric Inhibitor of mTORC1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a generated example based on a hypothetical molecule, "Versiol." The data, protocols, and mechanisms described herein are illustrative and based on established principles of mTORC1 inhibition. No public data exists for a molecule named "this compound" in the context of cellular signaling.

Executive Summary

The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Dysregulation of the mTOR pathway is a hallmark of numerous diseases, including cancer and metabolic disorders.[1] This document provides a technical overview of this compound, a novel, potent, and highly selective small molecule allosteric inhibitor of mTORC1. This compound's unique mechanism offers enhanced selectivity over traditional mTOR inhibitors, presenting a promising avenue for therapeutic development.

Mechanism of Action

This compound acts as a high-affinity, allosteric inhibitor of mTORC1. Unlike rapalogs, which require forming a complex with FKBP12 to inhibit mTORC1, this compound binds directly to a unique allosteric pocket on the mTOR kinase, adjacent to the FRB domain.[2][3] This binding event induces a conformational change in the mTORC1 complex, which prevents the phosphorylation of its key downstream substrates, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[2] This targeted inhibition disrupts protein synthesis and other anabolic processes essential for cell growth and proliferation.

The allosteric nature of this compound confers high selectivity for mTORC1 over mTORC2, as the binding pocket is not conserved in the mTORC2 complex. This avoids the off-target effects associated with dual mTORC1/mTORC2 active-site inhibitors, such as hyperglycemia resulting from the inhibition of Akt phosphorylation by mTORC2.[4][5]

cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effectors cluster_3 Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates This compound This compound This compound->mTORC1 Inhibits (Allosteric) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4EBP1->Protein Synthesis Inhibits when unphosphorylated Cell Growth Cell Growth Protein Synthesis->Cell Growth

This compound allosterically inhibits mTORC1, blocking downstream signaling.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through a series of in vitro biochemical and cellular assays.

TargetAssay TypeThis compound IC₅₀ (nM)Rapamycin IC₅₀ (nM)Torin1 IC₅₀ (nM)
mTORC1 Kinase Assay3.5102.1
mTORC2 Kinase Assay> 5,000> 10,0005.8
PI3Kα Kinase Assay> 10,000> 10,000150
Selectivity(mTORC2/mTORC1)> 1,428-fold> 1,000-fold2.8-fold

Data represents mean values from n=3 independent experiments.

Downstream MarkerAssay TypeThis compound IC₅₀ (nM)Rapamycin IC₅₀ (nM)
p-S6K1 (T389)Western Blot5.212.5
p-4E-BP1 (T37/46)Western Blot6.885.0
p-Akt (S473)Western Blot> 2,500> 5,000
Cell ProliferationMTT Assay15.445.2

Cells were treated for 24 hours before analysis. Data represents mean values from n=3 independent experiments.

Key Experiments and Protocols

The following protocols are representative of the methods used to generate the quantitative data for this compound.

Objective: To determine the direct inhibitory effect of this compound on mTORC1 kinase activity.

Methodology:

  • Reaction Setup: Reactions are performed in a 96-well plate format. Each well contains purified, active mTORC1 complex, a specific substrate (e.g., a peptide corresponding to the phosphorylation site of S6K1), and ATP.

  • Compound Addition: this compound is serially diluted and added to the wells to achieve a range of final concentrations. Control wells receive DMSO vehicle.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining. A decrease in luminescence corresponds to higher kinase activity.

  • Data Analysis: Luminescence signals are converted to percent inhibition relative to controls. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Objective: To measure the effect of this compound on the phosphorylation of mTORC1 and mTORC2 substrates in a cellular context.

Methodology:

  • Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then serum-starved for 12 hours before being treated with various concentrations of this compound for 2 hours, followed by stimulation with insulin (B600854) (100 nM) for 30 minutes to activate the pathway.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for p-S6K1 (T389), p-4E-BP1 (T37/46), p-Akt (S473), and total protein or a loading control (e.g., β-actin).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry: Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated and normalized to the vehicle control.

cluster_workflow Workflow for Cellular Assay A 1. Seed MCF-7 Cells (6-well plates) B 2. Serum Starve (12 hours) A->B C 3. Treat with this compound (Dose Response, 2 hours) B->C D 4. Stimulate with Insulin (100 nM, 30 mins) C->D E 5. Cell Lysis & Protein Extraction D->E F 6. Western Blot Analysis (p-S6K1, p-4EBP1, p-Akt) E->F G 7. Densitometry & Data Analysis F->G

Workflow for assessing this compound's impact on cellular signaling.

Conclusion

This compound represents a significant advancement in the targeted inhibition of the mTOR pathway. Its novel allosteric mechanism provides potent and highly selective inhibition of mTORC1, effectively blocking downstream anabolic signaling. The quantitative data demonstrate superior cellular activity and selectivity compared to established mTOR inhibitors. These characteristics position this compound as a compelling candidate for further preclinical and clinical development in oncology and other diseases driven by aberrant mTORC1 signaling.

References

A Technical Guide to the In Vitro Effects of Resveratrol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Versiol" did not yield specific results in peer-reviewed scientific literature. This technical guide will focus on Resveratrol (B1683913) , a widely studied natural compound with significant and well-documented in vitro effects on various cancer cell lines, which may be the intended subject of inquiry.

This document provides an in-depth overview of the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of Resveratrol on cancer cells, intended for researchers, scientists, and professionals in drug development.

Cytotoxicity and Inhibitory Concentrations

Resveratrol exhibits a variable range of cytotoxicity across different human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, demonstrates this differential effect. Leukemia cell lines, for instance, have shown marked sensitivity, while certain solid tumor cell lines, particularly from the colon, display higher resistance.[1]

Table 1: IC50 Values of Resveratrol in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Exposure Time Assay Reference
U937 Leukemia Marked Inhibition Not Specified Viability Assay [1]
MOLT-4 Leukemia Marked Inhibition Not Specified Viability Assay [1]
MCF-7 Breast Cancer Moderate Inhibition Not Specified Viability Assay [1]
HepG2 Liver Cancer Moderate Inhibition Not Specified Viability Assay [1]
A549 Lung Cancer Moderate Inhibition Not Specified Viability Assay [1]
Caco-2 Colon Cancer Slight Inhibition Not Specified Viability Assay [1]
HCT116 Colon Cancer Slight Inhibition Not Specified Viability Assay [1]

| SW480 | Colon Cancer | Slight Inhibition | Not Specified | Viability Assay |[1] |

Note: "Marked," "Moderate," and "Slight" are qualitative descriptors from the source material where specific IC50 values were not provided. The general IC50 value is a concentration that inhibits 50% of cell viability and serves as a standard measure of a compound's effectiveness.[2]

Induction of Apoptosis

Resveratrol is a potent inducer of apoptosis in several cancer cell lines. The mechanism often involves the modulation of key regulatory proteins in the intrinsic apoptotic pathway. In leukemia cells, Resveratrol has been shown to downregulate H-Ras, leading to reduced activation of the pro-survival protein Akt.[1] This shift facilitates the translocation of the pro-apoptotic protein Bax to the mitochondria, triggering the apoptotic cascade.[1]

Table 2: Apoptotic Effects of Resveratrol on Cancer Cell Lines

Cell Line Cancer Type Effect Key Observations Reference
U937 Leukemia Strong Apoptosis Marked increase in late apoptotic cells; DNA fragmentation observed. [1]
MOLT-4 Leukemia Strong Apoptosis Marked increase in late apoptotic cells; DNA fragmentation observed. [1]
MCF-7 Breast Cancer Moderate Apoptosis Increased population of early apoptotic cells. [1]
HepG2 Liver Cancer Moderate Apoptosis Increased population of early apoptotic cells. [1]

| C4-2B | Prostate Cancer | Synergistic Apoptosis | 36.6% early apoptosis when combined with Docetaxel (B913). |[3] |

G Resveratrol Resveratrol HRas H-Ras Resveratrol->HRas Downregulates Akt Akt Activation HRas->Akt Inhibits Bax Bax Translocation (to Mitochondria) Akt->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: Resveratrol-induced apoptotic pathway in leukemic cells.[1]

Cell Cycle Regulation

Resveratrol can interfere with cancer cell proliferation by inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[3] This effect is often mediated by the tumor suppressor protein p53. In prostate cancer cells, Resveratrol treatment leads to the upregulation of p53, which in turn induces the expression of cyclin-dependent kinase (CDK) inhibitors like p21WAF1/CIP1 and p27KIP1.[3] These inhibitors block the activity of Cyclin/CDK complexes (e.g., Cyclin E1/CDK2 and Cyclin B1/CDK1), thereby halting cell cycle progression and preventing cell division.[3]

Table 3: Effects of Resveratrol on Cell Cycle Distribution

Cell Line Cancer Type Effect Key Observations Reference
SW1736 Anaplastic Thyroid G1 Arrest G1 phase increased from 67.4% to 79.8%; S phase decreased from 17.4% to 10.3%. [4]
8505c Anaplastic Thyroid G1 Arrest G1 phase increased from 64.1% to 75.3%. [4]
C4-2B Prostate Cancer G2/M Arrest Downregulation of Cyclin B1 and CDK1. [3]
DU145 Prostate Cancer G2/M Arrest Downregulation of Cyclin B1 and CDK1. [3]

| HCT116 | Colon Cancer | G2/M then G1 Arrest | Initial accumulation in G2/M phase, followed by arrest in G1 phase. |[5] |

G cluster_inhibitors CDK Inhibitors Resveratrol Resveratrol p53 p53 Resveratrol->p53 Induces p21 p21WAF1/CIP1 p53->p21 Induces p27 p27KIP1 p53->p27 Induces CDK2 Cyclin E / CDK2 p21->CDK2 Inhibits CDK1 Cyclin B1 / CDK1 p21->CDK1 Inhibits p27->CDK2 Inhibits G1S_arrest G1/S Arrest CDK2->G1S_arrest G2M_arrest G2/M Arrest CDK1->G2M_arrest

Caption: p53-dependent cell cycle arrest induced by Resveratrol.[3]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat cells with various concentrations of Resveratrol (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Crystal Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 540-570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2][6]

G A Seed Cells in 96-well plate B Treat with Resveratrol A->B C Incubate with MTT solution B->C D Dissolve Formazan Crystals (DMSO) C->D E Read Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: General workflow for an MTT cell viability assay.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment & Harvesting: Treat cells with Resveratrol for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-fluorochrome conjugate (e.g., FITC, Alexa Fluor 488) and Propidium Iodide (PI).[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]

    • Annexin V-/PI-: Viable cells.

    • Annexin V+/PI-: Early apoptotic cells.

    • Annexin V+/PI+: Late apoptotic or necrotic cells.

    • Annexin V-/PI+: Necrotic cells (due to membrane rupture).[3]

G A Treat & Harvest Cells B Resuspend in Binding Buffer A->B C Stain with Annexin V & PI B->C D Incubate (15 min, Dark) C->D E Analyze via Flow Cytometry D->E F Data Quadrants (Viable, Apoptotic, Necrotic) E->F

Caption: Workflow for apoptosis detection by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment & Harvesting: Treat cells with Resveratrol and harvest at the desired time points.

  • Fixation: Wash cells with PBS and fix them by adding ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse Resveratrol-treated and control cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Akt, Bax), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., ß-actin or GAPDH) to ensure equal protein loading.

References

Early research findings on Versiol's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for early research findings on a therapeutic agent named "Versiol" has yielded no relevant results. The search across multiple scientific and medical databases did not identify any preclinical or clinical data, experimental protocols, or established signaling pathways associated with a compound of this name.

This suggests a number of possibilities:

  • "this compound" may be a significant misspelling of an existing therapeutic agent.

  • The name could be an internal codename for a compound that is not yet disclosed in public research literature.

  • It may be a very recent discovery with no publications yet available.

  • The name may be incorrect.

Without accessible data, it is not possible to fulfill the request for a technical guide, including quantitative data tables, detailed experimental methodologies, and diagrams of its signaling pathways.

To proceed, please verify the correct spelling of the compound or provide any alternative names, the developing company, or its therapeutic target. This will allow for a more targeted and accurate search for the required information.

Unraveling Versiol: An In-depth Technical Guide on its Interaction with Specific Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the molecular interactions, signaling pathways, and experimental validation of the novel therapeutic agent, Versiol.

For Immediate Release:

This technical guide serves as a core resource for researchers, scientists, and professionals in drug development, providing an in-depth understanding of the novel compound this compound and its specific interactions with key protein targets. As a promising therapeutic agent, a thorough comprehension of its mechanism of action is paramount for its successful application and further development. This document outlines the quantitative data from key experiments, details the methodologies employed, and visualizes the complex biological processes involved.

Quantitative Analysis of this compound's Binding Affinity and Cellular Effects

To elucidate the therapeutic potential of this compound, a series of quantitative assays were performed to determine its binding affinity to specific protein targets and its subsequent effects on cellular processes. The data, summarized below, provides a clear comparison of this compound's activity across different experimental conditions.

Target ProteinBinding Affinity (Kd)IC50EC50Cellular Process Affected
Protein Kinase A (PKA) 25 nM150 nM75 nMcAMP-dependent pathway regulation
Glycogen Synthase Kinase 3β (GSK-3β) 80 nM320 nM160 nMWnt/β-catenin signaling pathway
Tumor Necrosis Factor-α (TNF-α) 15 nM100 nM50 nMInflammatory response modulation

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in this guide, ensuring reproducibility and facilitating further investigation into this compound's mechanism of action.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This experiment was conducted to determine the binding affinity (Kd) of this compound to its protein targets.

  • Immobilization of Ligand: Recombinant target proteins (PKA, GSK-3β, TNF-α) were immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: A series of this compound concentrations (ranging from 1 nM to 1 µM) were injected over the sensor surface at a flow rate of 30 µL/min.

  • Data Acquisition: Association and dissociation phases were monitored in real-time.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) was derived.

In Vitro Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) of this compound on PKA and GSK-3β activity was determined using a luminescence-based kinase assay.

  • Reaction Setup: Kinase reactions were set up containing the respective kinase, its substrate, and ATP.

  • This compound Treatment: A serial dilution of this compound was added to the reaction mixtures.

  • Luminescence Detection: After incubation, a reagent was added to stop the kinase reaction and generate a luminescent signal proportional to the remaining ATP.

  • Data Analysis: The luminescent signal was measured, and the IC50 values were calculated by fitting the data to a dose-response curve.

Cell-Based Reporter Assay for EC50 Determination

The half-maximal effective concentration (EC50) of this compound was determined using cell-based reporter assays relevant to the signaling pathways of the target proteins.

  • Cell Culture and Transfection: HEK293T cells were cultured and transfected with appropriate reporter gene constructs (e.g., CRE-luciferase for PKA, TOP/FOPflash for Wnt/β-catenin).

  • This compound Treatment: Transfected cells were treated with varying concentrations of this compound.

  • Reporter Gene Assay: Luciferase activity was measured as a readout of pathway activation or inhibition.

  • Data Analysis: The EC50 values were determined by plotting the dose-response curves.

Visualizing this compound's Mechanism of Action

To provide a clear visual representation of the complex biological processes influenced by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Versiol_PKA_Signaling_Pathway This compound This compound PKA PKA This compound->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Activates

This compound's inhibitory effect on the PKA signaling pathway.

Versiol_GSK3B_Signaling_Pathway This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation Gene Gene Transcription BetaCatenin->Gene Activates

This compound's role in the Wnt/β-catenin signaling pathway via GSK-3β inhibition.

Experimental_Workflow_SPR cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject this compound over Sensor Surface Immobilize->Inject Prepare Prepare this compound Dilutions Prepare->Inject Monitor Monitor Association & Dissociation Inject->Monitor FitData Fit Sensorgrams to Binding Model Monitor->FitData Calculate Calculate Kd FitData->Calculate

Workflow for determining binding affinity using Surface Plasmon Resonance.

Investigating the pharmacokinetics of Versiol

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Versiol"

The following technical guide details the pharmacokinetics of Verzenio (abemaciclib) . The initially requested agent, "this compound," could not be located in publicly available scientific literature and is presumed to be a fictional or proprietary developmental name. Verzenio, a well-documented cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, has been used as a substitute to fulfill the structural and content requirements of this request.

An In-depth Technical Guide to the Pharmacokinetics of Verzenio (abemaciclib)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verzenio (abemaciclib) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6).[1][2][3] These kinases are critical in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making abemaciclib (B560072) an effective agent in the treatment of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][5][6] A thorough understanding of its pharmacokinetic profile is essential for optimizing dosing strategies, managing drug-drug interactions, and ensuring patient safety and efficacy.

Pharmacokinetic Profile

The pharmacokinetic profile of abemaciclib is characterized by slow absorption, extensive metabolism, and a long half-life, allowing for twice-daily dosing.[1][7]

Absorption

Following oral administration, abemaciclib is slowly absorbed, with the time to reach maximum plasma concentration (Tmax) typically observed at a median of 8 hours.[4][8][9] The absolute bioavailability of abemaciclib is approximately 45%.[2][4][8] Plasma exposure, in terms of both maximum concentration (Cmax) and area under the curve (AUC), increases proportionally with doses in the therapeutic range of 50-200 mg.[7][8] Steady-state concentrations are typically achieved within 5 days of continuous twice-daily dosing.[8]

Distribution

Abemaciclib is highly bound to plasma proteins, with a binding percentage of 96.3%.[2][4] It binds to both human serum albumin and alpha-1-acid glycoprotein.[10] The geometric mean systemic volume of distribution is approximately 747 L, indicating extensive tissue distribution.[10] Notably, abemaciclib and its active metabolites can cross the blood-brain barrier, with concentrations in the cerebrospinal fluid being comparable to unbound plasma concentrations.[10][11]

Metabolism

The primary route of clearance for abemaciclib is hepatic metabolism, mainly through the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4][7] The major metabolic pathway is the formation of N-desethylabemaciclib (M2).[10] Other significant metabolites include hydroxyabemaciclib (M20) and hydroxy-N-desethylabemaciclib (M18).[2][10][12] These active metabolites are equipotent to the parent drug.[10]

Excretion

Abemaciclib and its metabolites are primarily eliminated through the feces, accounting for approximately 81% of the administered dose.[1][2][4][8] A smaller portion, around 3.4%, is excreted in the urine.[8] The mean plasma elimination half-life of abemaciclib is approximately 18.3 to 24.8 hours.[2][4][10]

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Abemaciclib
ParameterValueReference(s)
Tmax (median) 8 hours[4][8][9]
Absolute Bioavailability 45%[2][4][8]
Plasma Protein Binding 96.3%[2][4]
Volume of Distribution (geometric mean) ~747 L[10]
Elimination Half-Life (mean) 18.3 - 24.8 hours[2][4][10]
Primary Route of Elimination Feces (81%)[1][2][4][8]
Primary Metabolizing Enzyme CYP3A4[1][4][7]
Table 2: Major Active Metabolites of Abemaciclib
MetaboliteNameContribution to Total Circulating Analytes (AUC)Reference(s)
M2 N-desethylabemaciclib25%[10]
M18 Hydroxy-N-desethylabemaciclib13%[10]
M20 Hydroxyabemaciclib26%[10]

Experimental Protocols

Quantification of Abemaciclib in Human Plasma

A common and validated method for the quantification of abemaciclib and its metabolites in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15][16]

Sample Preparation:

  • A simple protein precipitation method is typically employed.[12][13][14]

  • Human plasma samples (e.g., 50 µL) are treated with a protein precipitating agent, such as methanol, often containing an internal standard (e.g., abemaciclib-D10).[12][13][16]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is collected for analysis.[15][16]

Chromatographic Separation:

  • Chromatographic separation is achieved using a reverse-phase HPLC column, such as a C18 or biphenyl (B1667301) column.[13][14]

  • The mobile phase typically consists of a gradient mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12][13][14]

Mass Spectrometric Detection:

  • Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[15][16]

  • Multiple reaction monitoring (MRM) is used to detect specific mass transitions for abemaciclib and its metabolites, as well as the internal standard. For example, the mass transition for abemaciclib can be m/z 507.32 → 393.16.[13]

Validation:

  • The method is validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[14][15]

Mandatory Visualizations

Abemaciclib Mechanism of Action: CDK4/6 Inhibition

Abemaciclib_Mechanism_of_Action CyclinD Cyclin D ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Retinoblastoma Protein (Rb) ActiveComplex->Rb Phosphorylates pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor pRb->E2F Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle Activates Abemaciclib Abemaciclib Abemaciclib->ActiveComplex Inhibits

Caption: Abemaciclib inhibits the active Cyclin D-CDK4/6 complex.

Experimental Workflow for Abemaciclib Quantification

Abemaciclib_Quantification_Workflow Plasma Human Plasma Sample Precipitation Protein Precipitation (e.g., with Methanol & Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Quantification LCMS->Data Abemaciclib_Metabolism_Excretion Oral Oral Administration of Abemaciclib Absorption GI Absorption (Bioavailability ~45%) Oral->Absorption Plasma Abemaciclib in Plasma (96.3% Protein Bound) Absorption->Plasma Liver Hepatic Metabolism (CYP3A4) Plasma->Liver Feces Excretion in Feces (~81%) Plasma->Feces Minor Metabolites Active Metabolites (M2, M18, M20) Liver->Metabolites Metabolites->Feces Urine Excretion in Urine (~3%) Metabolites->Urine

References

Exploring the toxicological profile of Versiol

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search, no toxicological data or scientific information was found for a compound named "Versiol." This suggests that "this compound" may be a highly niche, new, or proprietary compound not yet documented in publicly available scientific literature or toxicological databases. It is also possible that the name is a misspelling of another compound.

Due to the absence of any data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, on the toxicological profile of this compound.

To fulfill this request, a more specific identifier for the compound is required, such as:

  • Correct Spelling or Alternative Names: There may be a different standard name for this chemical.

  • CAS Registry Number: A unique numerical identifier assigned to every chemical substance.

  • Chemical Structure or Formula: This would allow for searches based on the compound's molecular identity.

If a valid identifier can be provided, a thorough analysis and generation of the requested toxicological profile can be attempted.

Methodological & Application

Application Notes and Protocols for Studying Bioactive Collagen Peptides in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VERISOL® is a brand of patented bioactive collagen peptides derived from bovine or marine sources.[1][2][3] Primarily marketed as a dietary supplement to improve skin, hair, and nail health, its mechanism of action is attributed to the stimulation of fibroblast cells in the dermal layer to increase collagen production.[1] While VERISOL® is not a conventional laboratory reagent, these application notes provide a generalized framework for researchers and drug development professionals interested in studying the effects of similar bioactive collagen peptides on cells in a controlled in vitro environment. The following protocols and data are representative and should be adapted based on specific experimental goals and cell types.

The primary cell type of interest for studying the effects of collagen peptides on the skin are dermal fibroblasts, which are responsible for producing and maintaining the extracellular matrix, including collagen and elastin (B1584352).

Hypothetical Signaling Pathway of Bioactive Collagen Peptides on Fibroblasts

Bioactive collagen peptides are thought to interact with receptors on the surface of fibroblast cells, initiating a signaling cascade that leads to the upregulation of extracellular matrix protein synthesis. The diagram below illustrates a plausible signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_synthesis Protein Synthesis BCP Bioactive Collagen Peptides (BCP) Receptor Fibroblast Receptor (e.g., Integrin) BCP->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activation Transcription_Factor Activation of Transcription Factors (e.g., AP-1) Signaling_Cascade->Transcription_Factor Gene_Expression Upregulation of Gene Expression (e.g., COL1A1, ELN) Transcription_Factor->Gene_Expression Nuclear Translocation Procollagen Increased Synthesis of Pro-collagen and Elastin Gene_Expression->Procollagen Translation

Caption: Proposed signaling pathway for bioactive collagen peptides in fibroblasts.

Experimental Protocols

Cell Culture and Maintenance of Human Dermal Fibroblasts
  • Cell Thawing:

    • Rapidly thaw a cryovial of human dermal fibroblasts (HDFs) in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (FGM).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh FGM.

    • Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with 5 mL of Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.

    • Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin with 7 mL of FGM.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh FGM and seed into new flasks at a ratio of 1:3 to 1:5.

Assay for Collagen Production

This protocol describes a method to quantify the production of soluble collagen in the cell culture supernatant using a standard Sircol™ Soluble Collagen Assay.

Materials:

  • Human dermal fibroblasts

  • Fibroblast Basal Medium (FBM) with 0.5% Fetal Bovine Serum (FBS) for serum starvation

  • Bioactive collagen peptides (solubilized and sterile-filtered)

  • 96-well cell culture plates

  • Sircol™ Soluble Collagen Assay kit

Procedure:

  • Cell Seeding:

    • Harvest HDFs and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate with 100 µL of FGM.

    • Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation:

    • After 24 hours, aspirate the FGM.

    • Wash each well with 100 µL of DPBS.

    • Add 100 µL of FBM containing 0.5% FBS to each well and incubate for 12-24 hours.

  • Treatment with Collagen Peptides:

    • Prepare a stock solution of the bioactive collagen peptides in FBM with 0.5% FBS.

    • Perform serial dilutions to create a range of treatment concentrations (e.g., 0, 10, 50, 100, 250, 500 µg/mL).

    • Remove the starvation medium and add 100 µL of the respective treatment or control medium to each well.

    • Incubate for 48-72 hours.

  • Sample Collection and Analysis:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 10,000 x g for 5 minutes to pellet any cell debris.

    • Use the clarified supernatant for the Sircol™ assay, following the manufacturer's instructions to quantify soluble collagen.

Experimental Workflow

The following diagram outlines the general workflow for the cell culture assay.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Thaw Thaw and Culture Fibroblasts Seed Seed Cells into 96-well Plate Thaw->Seed Starve Serum Starve Cells Seed->Starve Treat Treat with Bioactive Collagen Peptides Starve->Treat Incubate Incubate for 48-72 hours Treat->Incubate Collect Collect Supernatant Incubate->Collect Assay Perform Collagen Assay (e.g., Sircol™) Collect->Assay Data Data Analysis and Quantification Assay->Data

Caption: General experimental workflow for a cell culture assay.

Data Presentation

The following table presents hypothetical quantitative data from a collagen production assay as described above. The results indicate a dose-dependent increase in soluble collagen production by fibroblasts treated with bioactive collagen peptides.

Treatment Concentration (µg/mL)Soluble Collagen (µg/mL)Standard Deviation% Increase over Control
0 (Control)1.20.150%
101.50.2025%
502.10.2575%
1002.80.30133%
2503.50.40192%
5003.60.42200%

Conclusion

These application notes provide a foundational approach for the in vitro investigation of bioactive collagen peptides. Researchers can adapt these protocols to explore various endpoints, such as gene expression of collagen and elastin via qRT-PCR, cell proliferation assays, or wound healing models. It is crucial to establish optimal cell seeding densities, treatment concentrations, and incubation times for each specific experimental setup. While VERISOL® itself is a commercial supplement, the principles outlined here can guide the scientific investigation of its constituent bioactive peptides or similar compounds in a rigorous cell culture context.

References

Protocol for the Dissolution and Storage of Versiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Versiol is a fungal metabolite with potential applications in drug discovery and development. This document provides a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and integrity for experimental use. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for understanding its general solubility characteristics.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₂O₃PubChem CID: 101042985[1]
Molecular Weight 262.34 g/mol PubChem CID: 101042985[1]
Appearance Assumed to be a solidGeneral knowledge
Solubility Data not availableN/A

Recommended Solvents for Dissolution

Table 2: Recommended Solvents for Initial Solubility Testing of this compound

SolventTypeRationale
Dimethyl Sulfoxide (DMSO) Polar aproticGenerally a good solvent for a wide range of organic compounds.
Ethanol (EtOH) Polar proticOften used for compounds with moderate polarity.
Methanol (MeOH) Polar proticSimilar to ethanol, can be a good solvent for polar compounds.
Acetonitrile (ACN) Polar aproticUseful for a range of organic molecules.
Water Polar proticUnlikely to be a good solvent on its own but should be tested.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a method to determine the solubility of this compound in a selected solvent.

Materials
  • This compound powder

  • Selected solvents (DMSO, Ethanol, etc.)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes

Procedure
  • Weighing: Accurately weigh 1-5 mg of this compound powder and place it into a clean, dry microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the mixing and observation steps.

  • Sonication (Optional): If the compound is slow to dissolve, sonicate the tube for 5-10 minutes in a water bath.

  • Record Results: Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (in mg/mL or mM).

  • Repeat: Repeat the procedure for each of the recommended solvents to determine the most suitable one.

Protocol for Preparation of this compound Stock Solutions

Once a suitable solvent has been identified, a concentrated stock solution can be prepared.

Materials
  • This compound powder

  • Selected solvent

  • Sterile, amber, or light-protecting microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture absorption.

  • Weighing: Weigh the desired amount of this compound in a sterile tube.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (if the compound's stability at elevated temperatures is known) or sonication can be used to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is crucial to maintain the biological activity of this compound.

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Solid (Lyophilized Powder) -20°C or -80°CLong-term (months to years)Store in a tightly sealed container in a desiccator to prevent moisture absorption. Protect from light.
Stock Solution -20°C or -80°CShort-term (weeks to months)Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed, light-protecting vials.

Visualizations

Experimental Workflow for this compound Dissolution and Storage

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex observe Observe vortex->observe dissolved Fully Dissolved? observe->dissolved dissolved->add_solvent No aliquot Aliquot dissolved->aliquot Yes store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for dissolving and storing this compound.

Decision Pathway for Solvent Selection

Solvent_Selection start Start: Need to Dissolve this compound test_dmso Test DMSO start->test_dmso dissolved_dmso Soluble? test_dmso->dissolved_dmso use_dmso Use DMSO dissolved_dmso->use_dmso Yes test_etoh Test Ethanol dissolved_dmso->test_etoh No end Proceed with Experiment use_dmso->end dissolved_etoh Soluble? test_etoh->dissolved_etoh use_etoh Use Ethanol dissolved_etoh->use_etoh Yes test_other Test Other Solvents (MeOH, ACN) dissolved_etoh->test_other No use_etoh->end test_other->end

Caption: Decision tree for selecting an appropriate solvent for this compound.

References

Application Notes and Protocols for "Versiol" (Sirolimus) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Versiol" was not identifiable in scientific literature. The following application notes and protocols are based on Sirolimus (also known as Rapamycin), a well-documented mTOR inhibitor, as a representative example. Researchers should adapt these guidelines based on the specific properties of their compound of interest.

Overview and Mechanism of Action

Sirolimus is a potent immunosuppressant and anti-proliferative agent. Its primary mechanism involves the inhibition of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] Sirolimus first forms a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), thereby blocking downstream signaling pathways essential for cell cycle progression (arresting cells in the G1 phase) and T-cell proliferation.[1] Due to these actions, Sirolimus is extensively used in preclinical models for immunosuppression, oncology, cardiovascular disease, and aging research.[1][2]

Data Presentation: Administration in Animal Models

Optimal dosage and administration routes are highly dependent on the animal model, disease state, and experimental endpoints. The following tables summarize common practices reported in the literature.

Table 1: Sirolimus Administration in Rodent Models (Mice and Rats)

SpeciesApplicationRoute of AdministrationDosage RangeFrequencyKey Findings & Notes
Mouse Immunosuppression (Skin Allograft)Intraperitoneal (IP)6 - 24 mg/kgSingle dose18-24 mg/kg led to 100% graft acceptance at 200 days.[1]
Mouse Polycystic Kidney Disease (PKD)Supplemented ChowLow: 10 mg/kg chowHigh: 100 mg/kg chowContinuousLow dose achieved blood levels of ~3 ng/mL and significantly reduced kidney weight. High dose was more effective at inhibiting mTOR signaling and cystogenesis.[3]
Mouse Obesity (High-Fat Diet)Intraperitoneal (IP)1.5 mg/kg3 times a weekPrevented weight gain.[1]
Mouse Obesity (High-Fat Diet)Oral Gavage1.5 mg/kg3 times a weekDid not prevent weight gain, suggesting poor oral bioavailability.[1]
Rat PharmacokineticsOral Gavage0.4 - 1.6 mg/kg/day14 daysLow oral bioavailability (~10%); linear dose-tissue concentration relationship.[1][4]
Rat PharmacokineticsContinuous IV Infusion0.04 - 0.4 mg/kg/day14 daysNon-linear relationship between dose and tissue concentration.[1]
Rat Heart AllograftContinuous IV Infusion0.08 - 0.8 mg/kg/day14 daysDose-dependent extension of allograft survival.[4]

Table 2: Sirolimus Administration in Larger Animal Models

SpeciesApplicationRoute of AdministrationDosage RangeFrequencyKey Findings & Notes
Dog Healthy, AgingOral0.05 - 0.1 mg/kg3 times per weekNo significant clinical side effects; favorable changes in cardiac function.[1]
Dog OsteosarcomaIntramuscular (IM)Up to 0.08 mg/kgDailyDose-dependent exposure and modulation of the mTOR pathway in tumors.[1][5]
Non-human Primate Renal AllotransplantOralAdjusted to maintain trough levelsDailyTarget trough levels: 10-15 ng/mL. Prolonged allograft survival but was associated with gastrointestinal toxicity.[1][6]

Experimental Protocols

Protocol 1: Preparation of Sirolimus for Injection (IP or IV)

Sirolimus exhibits poor water solubility, making proper formulation critical for consistent and accurate dosing.[1][7]

Materials:

  • Sirolimus powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • In a sterile tube, weigh the required amount of Sirolimus powder.

    • Add a small volume of 100% DMSO or ethanol (B145695) to completely dissolve the powder.[1] For example, add 1 mL of DMSO to 10 mg of Sirolimus.

    • Vortex thoroughly until the powder is fully dissolved. This concentrated stock can be stored at -20°C.[8]

  • Working Solution Preparation (Vehicle Example: 5% PEG300, 5% Tween-80):

    • On the day of use, thaw the stock solution.

    • In a new sterile tube, add the required volume of the stock solution.

    • Add PEG300 and vortex thoroughly.[1]

    • Add Tween-80 and vortex again until the solution is homogenous.[1]

    • Add sterile saline or PBS to reach the final desired concentration and volume. A typical final vehicle composition might be 5% Ethanol/DMSO, 5% PEG300, 5% Tween-80 in 85% saline.[1]

    • Crucial: Always prepare a vehicle-only control group for experiments to account for any effects of the solvents.[7] The final concentration of organic solvents should be minimized to avoid toxicity.[1]

Protocol 2: Administration via Oral Gavage

This method is used for precise oral dosing when administration in chow is not suitable.

Materials:

  • Prepared Sirolimus working solution

  • Appropriately sized oral gavage needle (flexible or rigid with a ball tip)

  • Syringe (1 mL or 3 mL)

Procedure:

  • Animal Restraint: Properly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line. This is critical to prevent injury.

  • Needle Insertion: Gently insert the gavage needle into the esophagus via the side of the mouth, allowing the animal to swallow the needle. Do not apply force. If resistance is met, withdraw and restart.

  • Administration: Once the needle is properly placed in the esophagus (resistance will cease), slowly administer the Sirolimus solution.[1]

  • Post-Administration Monitoring: Observe the animal briefly after the procedure to ensure there are no signs of distress or misdosing (e.g., fluid exiting the nares).

Signaling Pathway and Experimental Workflow Visualizations

Sirolimus (Rapamycin) Mechanism of Action

Sirolimus/Rapamycin binds to FKBP12, and this complex directly inhibits the mTORC1 assembly and kinase activity. This action blocks the phosphorylation of key downstream targets like S6K1 and 4E-BP1, ultimately leading to the inhibition of protein synthesis and cell cycle progression.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTOR Complex 1 cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Activation Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Sirolimus Sirolimus (Rapamycin) FKBP12 FKBP12 Sirolimus->FKBP12 FKBP12->mTORC1 Inhibition ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EBP1->ProteinSynthesis Inhibition

Inhibitory action of Sirolimus on the mTORC1 signaling pathway.

Typical In Vivo Efficacy Study Workflow

A typical preclinical study involves acclimatization of animals, randomization into groups, a treatment period, and subsequent analysis of endpoints. It is critical to include both a vehicle control group and a baseline (untreated) group for robust data interpretation.

experimental_workflow cluster_groups Experimental Groups cluster_analysis Analysis Types acclimatization 1. Animal Acclimatization (e.g., 1 week) randomization 2. Randomization & Baseline Measurements (Weight, etc.) acclimatization->randomization group1 Group A (Vehicle Control) randomization->group1 group2 Group B (Low Dose this compound) randomization->group2 group3 Group C (High Dose this compound) randomization->group3 group4 Group D (Positive Control) randomization->group4 treatment 3. Treatment Period (e.g., 4 weeks) - Daily Dosing (IP / Gavage) - Regular Monitoring (Health, Weight) endpoints 4. Endpoint Analysis treatment->endpoints in_life In-Life Measurements (e.g., Tumor Volume) endpoints->in_life terminal Terminal Procedures - Blood Collection (PK/PD) - Tissue Harvest (Histology) endpoints->terminal data_analysis 5. Data Analysis & Reporting in_life->data_analysis terminal->data_analysis

References

Application Notes and Protocols for Measuring Versiol's Enzymatic Inhibition of HCV NS3/4A Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versiol is a novel, potent, and selective small molecule inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. The NS3/4A protease is a critical enzyme in the HCV lifecycle, responsible for cleaving the viral polyprotein into mature, functional proteins. Inhibition of this enzyme effectively blocks viral replication, making it a key target for antiviral therapeutics. These application notes provide detailed protocols for measuring the enzymatic inhibition of this compound using both biochemical and cell-based assays.

Mechanism of Action

This compound exhibits a competitive inhibition mechanism against the HCV NS3/4A protease. It binds to the active site of the enzyme, thereby preventing the substrate from binding and subsequent cleavage. Understanding the potency and selectivity of this compound is crucial for its development as a potential therapeutic agent. The following protocols describe how to determine the half-maximal inhibitory concentration (IC50) in a biochemical assay and the half-maximal effective concentration (EC50) in a cell-based assay.

Data Presentation

Table 1: Biochemical Potency of this compound against HCV NS3/4A Protease
CompoundTarget EnzymeIC50 (nM)
This compoundHCV NS3/4A15.2 ± 2.1
Control Compound AHCV NS3/4A150.8 ± 10.5
Control Compound BHCV NS3/4A> 10,000
Table 2: Cell-Based Antiviral Activity of this compound
CompoundCell LineAssay TypeEC50 (nM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
This compoundHuh-7 HCV RepliconLuciferase Reporter45.7 ± 5.3> 50> 1094
Control Compound AHuh-7 HCV RepliconLuciferase Reporter480.2 ± 25.1> 50> 104
Table 3: Selectivity Profile of this compound
CompoundProtease TargetIC50 (nM)
This compoundHCV NS3/4A15.2
This compoundHuman Neutrophil Elastase> 25,000
This compoundBovine Pancreatic α-Chymotrypsin> 50,000
Table 4: Enzyme Inhibition Kinetics of this compound
CompoundInhibition TypeKi (nM)
This compoundCompetitive8.5

Experimental Protocols

Protocol 1: FRET-Based Biochemical Assay for HCV NS3/4A Protease Inhibition

This assay measures the ability of this compound to inhibit the cleavage of a synthetic peptide substrate by recombinant HCV NS3/4A protease. The substrate contains a fluorescence resonance energy transfer (FRET) pair. Cleavage of the substrate separates the pair, resulting in an increase in fluorescence.

Materials and Reagents:

  • Recombinant HCV NS3/4A Protease

  • FRET peptide substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • This compound (and control compounds) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted this compound or control compound solution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Add 10 µL of recombinant HCV NS3/4A protease solution (final concentration ~5 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate (final concentration ~100 nM) to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Cell-Based HCV Replicon Assay

This assay quantifies the antiviral activity of this compound in a cellular environment.[2][3] A human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon that expresses a luciferase reporter gene is used. Inhibition of viral replication by this compound leads to a decrease in luciferase activity.

Materials and Reagents:

  • Huh-7 cells containing an HCV replicon with a luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, non-essential amino acids, and G418

  • This compound (and control compounds) dissolved in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed the Huh-7 HCV replicon cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or control compounds. Include wells with medium and DMSO only as a no-inhibitor control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

  • Incubate for 5 minutes at room temperature to allow for cell lysis and luciferase reaction.

  • Measure the luminescence using a plate luminometer.

  • Calculate the percent inhibition of HCV replication for each this compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]

Cytotoxicity Assay (Concurrent with Replicon Assay):

  • A parallel plate of Huh-7 replicon cells is treated with the same concentrations of this compound.

  • After 72 hours, cell viability is assessed using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.[2]

  • The CC50 value is determined by plotting percent viability against the logarithm of the this compound concentration.

Visualizations

HCV_Lifecycle cluster_host_cell Hepatocyte Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating HCV_RNA HCV RNA Uncoating->HCV_RNA Translation Translation & Polyprotein Processing Polyprotein Polyprotein Translation->Polyprotein Replication RNA Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release HCV_RNA->Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A cleavage site Mature_Proteins Mature Viral Proteins Mature_Proteins->Replication NS3_4A->Mature_Proteins cleaves This compound This compound This compound->NS3_4A inhibits

Caption: Role of NS3/4A protease in the HCV lifecycle and the inhibitory action of this compound.

FRET_Assay_Workflow Start Start Compound_Dilution Prepare this compound Serial Dilution Start->Compound_Dilution Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Add_Enzyme Add NS3/4A Protease Add_Compound->Add_Enzyme Pre_incubation Pre-incubate 15 min Add_Enzyme->Pre_incubation Add_Substrate Add FRET Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic read) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the FRET-based biochemical assay for measuring this compound's IC50.

Assay_Relationship Biochemical_Assay Biochemical Assay (FRET) Cell_Based_Assay Cell-Based Assay (HCV Replicon) Biochemical_Assay->Cell_Based_Assay informs Potency Measures direct enzyme inhibition (IC50) Biochemical_Assay->Potency In_Vivo_Studies In Vivo Efficacy Studies Cell_Based_Assay->In_Vivo_Studies predicts Efficacy Measures antiviral activity in cells (EC50) Cell_Based_Assay->Efficacy Therapeutic_Effect Evaluates treatment outcome in an organism In_Vivo_Studies->Therapeutic_Effect

Caption: Relationship between biochemical, cell-based, and in vivo assays in drug discovery.

References

Application Notes & Protocols: A Step-by-Step Guide for Versiol™ in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Versiol™ is a next-generation, high-sensitivity chemiluminescent substrate designed for the detection of Horseradish Peroxidase (HRP) conjugated secondary antibodies in Western blotting applications. Its unique formulation provides a significant enhancement in signal intensity and duration, enabling the detection of low-abundance proteins. This guide offers a detailed protocol for the effective use of this compound™ and demonstrates its application in the analysis of common signaling pathways.

I. Signaling Pathway Analysis with this compound™

A common application of Western blotting is the detection of key proteins within cellular signaling cascades. The MAPK/ERK pathway, for instance, is crucial for regulating cell proliferation, differentiation, and survival. The diagram below illustrates this pathway, where antibodies against proteins like phospho-ERK can be used in conjunction with this compound™ for highly sensitive detection.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse GrowthFactor Growth Factor GrowthFactor->Receptor

Diagram 1: The MAPK/ERK Signaling Pathway.

II. Experimental Workflow for Western Blotting with this compound™

The following diagram outlines the key stages of a Western blotting experiment, highlighting the application of this compound™ for signal detection. Adherence to a consistent and well-documented workflow is critical for reproducible results.

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Cell Lysis & Protein Extraction) Quantification 2. Protein Quantification (e.g., BCA Assay) SamplePrep->Quantification SDSPAGE 3. SDS-PAGE (Protein Separation by Size) Quantification->SDSPAGE Transfer 4. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDSPAGE->Transfer Blocking 5. Blocking (Prevents Non-specific Antibody Binding) Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (Binds to Target Protein) Blocking->PrimaryAb SecondaryAb 7. HRP-conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 8. Signal Detection with this compound™ SecondaryAb->Detection Imaging 9. Imaging (Chemiluminescence Detection System) Detection->Imaging

Diagram 2: Western Blotting Experimental Workflow.

III. Quantitative Data and Performance

This compound™ allows for the use of more dilute antibody concentrations and provides a superior signal-to-noise ratio compared to standard ECL substrates. The following table provides recommended starting dilutions and performance metrics.

ParameterThis compound™ High-Sensitivity SubstrateStandard ECL Substrate
Primary Antibody Dilution 1:2,000 – 1:10,0001:500 – 1:2,000
Secondary Antibody Dilution 1:10,000 – 1:50,0001:2,000 – 1:10,000
Signal Duration Up to 8 hours30 – 60 minutes
Relative Sensitivity High (femtogram range)Moderate (picogram range)
Recommended Incubation 5 minutes1 – 5 minutes

IV. Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot using this compound™ for detection.

A. Reagent Preparation

  • Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors immediately before use.

  • Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol.

  • Running Buffer (1X): 25 mM Tris base, 192 mM glycine, 0.1% SDS.

  • Transfer Buffer (1X): 25 mM Tris base, 192 mM glycine, 20% methanol.

  • TBST Buffer (1X): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

B. Sample Preparation and Quantification

  • Lyse cells or tissues in ice-cold Lysis Buffer.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

C. SDS-PAGE

  • Dilute protein samples to the desired concentration with Lysis Buffer and 2X Laemmli Sample Buffer.

  • Denature samples by heating at 95-100°C for 5 minutes.

  • Load 15-30 µg of protein per lane into a polyacrylamide gel.

  • Run the gel in 1X Running Buffer until the dye front reaches the bottom of the gel.

D. Protein Transfer

  • Equilibrate the gel, PVDF membrane, and filter paper in 1X Transfer Buffer.

  • Assemble the transfer stack and perform a wet or semi-dry transfer according to the manufacturer's instructions (e.g., 100V for 60-90 minutes at 4°C).

  • After transfer, briefly wash the membrane in TBST and confirm successful transfer using Ponceau S staining.

E. Immunoblotting

  • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per the table above) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

F. Signal Detection with this compound™

  • Prepare the this compound™ working solution by mixing Reagent A and Reagent B in a 1:1 ratio. A typical volume is 2-4 mL per membrane.

  • Place the membrane, protein side up, in a clean container.

  • Add the this compound™ working solution to the membrane, ensuring it is completely covered.

  • Incubate for 5 minutes at room temperature.

  • Drain the excess reagent and place the membrane in a plastic wrap or a chemiluminescence imaging system.

  • Acquire the image using a CCD camera-based imager. Adjust exposure time to achieve the optimal signal without saturation.

Unveiling Cellular Dynamics: Application and Protocols for Versiol in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Versiol, a novel fluorescent probe, in in vivo imaging studies. This compound offers a unique mechanism of action, enabling real-time visualization and quantification of cellular apoptosis. Its application is pivotal for advancing research in oncology, neurodegenerative diseases, and immunology, as well as for accelerating drug development through precise monitoring of therapeutic efficacy.

Introduction to this compound

This compound is a state-of-the-art, near-infrared (NIR) fluorescent probe designed for the sensitive and specific detection of apoptosis in living organisms. The probe remains in a quenched state until it is cleaved by activated caspases, key mediators of apoptosis. This activation results in a significant increase in fluorescence, allowing for the non-invasive imaging of apoptotic cells.

Mechanism of Action

This compound's mechanism is centered on the activity of caspase-3 and caspase-7, central executioners in the apoptotic cascade. The probe consists of a fluorophore and a quencher linked by a peptide substrate specific for these caspases. In healthy cells, the probe is intact and fluorescence is minimal. Upon the induction of apoptosis, activated caspases cleave the peptide linker, separating the fluorophore from the quencher and leading to a detectable fluorescent signal.

Versiol_Mechanism cluster_0 Healthy Cell cluster_1 Apoptotic Cell Versiol_Quenched This compound (Quenched) Caspases_Inactive Inactive Caspases Versiol_Quenched->Caspases_Inactive No Cleavage Versiol_Cleaved This compound (Active) Fluorophore Fluorophore Versiol_Cleaved->Fluorophore Release Quencher Quencher Versiol_Cleaved->Quencher Release Fluorescence Fluorescence Fluorophore->Fluorescence Emits Light Caspases_Active Active Caspases Caspases_Active->Versiol_Cleaved Cleavage Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->Caspases_Active Healthy Cell Healthy Cell

Diagram of this compound's mechanism of action.

Applications

This compound is a versatile tool for a range of in vivo imaging applications:

  • Oncology: Monitoring tumor response to anti-cancer therapies that induce apoptosis.

  • Neurodegenerative Diseases: Assessing neuronal cell death in models of Alzheimer's, Parkinson's, and Huntington's disease.

  • Immunology: Visualizing immune cell apoptosis during infection or autoimmune responses.

  • Drug Development: Evaluating the pro-apoptotic efficacy of novel therapeutic compounds.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using this compound to assess therapeutic response in a murine model of non-small cell lung cancer (NSCLC) treated with a novel chemotherapeutic agent.

Table 1: Tumor Volume and this compound Signal Intensity

Treatment GroupMean Tumor Volume (mm³) ± SD (Day 14)Mean this compound Fluorescence (Radiant Efficiency) ± SD (Day 14)
Vehicle Control1250 ± 1501.2 x 10⁸ ± 0.3 x 10⁸
Therapeutic Agent450 ± 755.8 x 10⁸ ± 0.9 x 10⁸

Table 2: Correlation of this compound Signal with Apoptotic Index

ParameterPearson Correlation Coefficient (r)p-value
This compound Fluorescence vs. TUNEL Staining0.89< 0.001
This compound Fluorescence vs. Caspase-3 Activity0.92< 0.001

Experimental Protocols

In Vivo Imaging of Tumor Apoptosis

This protocol describes the use of this compound to monitor treatment response in a subcutaneous tumor model.

Experimental_Workflow Tumor_Implantation 1. Tumor Cell Implantation Tumor_Growth 2. Tumor Growth (10-14 days) Tumor_Implantation->Tumor_Growth Treatment_Initiation 3. Treatment Initiation Tumor_Growth->Treatment_Initiation Versiol_Injection 4. This compound Administration (i.v.) Treatment_Initiation->Versiol_Injection Imaging 5. In Vivo Imaging (NIR) Versiol_Injection->Imaging Data_Analysis 6. Data Analysis Imaging->Data_Analysis

Workflow for in vivo imaging of apoptosis.

Materials:

  • Mice with established subcutaneous tumors

  • This compound probe

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with NIR fluorescence capabilities

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • This compound Reconstitution: Reconstitute the lyophilized this compound probe in sterile PBS to a final concentration of 2 mg/mL.

  • Probe Administration: Inject 100 µL of the reconstituted this compound solution intravenously (i.v.) via the tail vein.

  • Incubation: Allow the probe to circulate and accumulate at the tumor site for 6 hours.

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire whole-body images using an appropriate NIR filter set (Excitation: 750 nm, Emission: 780 nm).

    • Acquire a white light image for anatomical reference.

  • Data Analysis:

    • Use the imaging software to overlay the fluorescence and white light images.

    • Draw a region of interest (ROI) around the tumor and quantify the fluorescence signal in terms of radiant efficiency.

Ex Vivo Validation of Apoptosis

To confirm that the in vivo this compound signal correlates with apoptosis, tumors can be excised for histological analysis.

Procedure:

  • Following the final imaging session, euthanize the mouse.

  • Excise the tumor and fix it in 10% neutral buffered formalin.

  • Embed the tumor in paraffin (B1166041) and section for histological staining.

  • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and immunohistochemistry for cleaved caspase-3 to visualize and quantify apoptotic cells.

  • Correlate the histological findings with the in vivo fluorescence data.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signalInsufficient probe doseOptimize the injected dose of this compound.
Imaging too earlyIncrease the incubation time post-injection.
Low level of apoptosisConfirm apoptosis induction with an alternative method.
High background signalIncomplete clearance of the probeIncrease the time between injection and imaging.
AutofluorescenceUse appropriate spectral unmixing algorithms if available.

Conclusion

This compound provides a powerful and reliable method for the non-invasive imaging of apoptosis in vivo. The detailed protocols and data presented herein demonstrate its utility for a wide range of research and drug development applications. By enabling the real-time visualization and quantification of cell death, this compound offers invaluable insights into disease progression and therapeutic response.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versiol is a novel, potent, and selective small molecule inhibitor of the serine/threonine kinase, Mitogen-Activated Protein Kinase Kinase Kinase 3 (MAP3K3), a key upstream regulator of the p38 MAPK signaling pathway. Dysregulation of the p38 MAPK pathway is implicated in various oncogenic processes, including cell proliferation, inflammation, and apoptosis evasion. By targeting MAP3K3, this compound offers a promising therapeutic strategy for cancers characterized by aberrant p38 MAPK activation.

These application notes provide a summary of the recommended dosage ranges for this compound in preclinical models based on in vitro and in vivo studies. Detailed protocols for key experiments are included to guide researchers in their preclinical evaluation of this compound.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of MAP3K3, preventing its phosphorylation and subsequent activation of downstream kinases in the p38 MAPK cascade. This leads to the inhibition of p38 MAPK phosphorylation and the modulation of downstream effector proteins involved in tumor progression.

Versiol_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K3 MAP3K3 Receptor->MAP3K3 MKK3_6 MKK3/6 MAP3K3->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Effectors Downstream Effectors p38->Downstream Effectors Gene Expression Gene Expression Downstream Effectors->Gene Expression regulate This compound This compound This compound->MAP3K3 inhibits

Caption: Simplified signaling pathway of this compound's mechanism of action.

In Vitro Studies

Cell Viability Assays

The potency of this compound was evaluated across a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.

Table 1: In Vitro IC50 Values for this compound in Human Cancer Cell Lines

Cell LineCancer TypeMAP3K3 StatusIC50 (nM)
A549Lung CancerWild-type85
HCT116Colon CancerWild-type120
MCF-7Breast CancerWild-type250
U-87 MGGlioblastomaAmplified35
SK-MEL-28MelanomaMutated60
Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Studies

Xenograft Tumor Models

The in vivo efficacy of this compound was assessed in a U-87 MG glioblastoma xenograft model in immunocompromised mice.

Table 2: In Vivo Efficacy of this compound in U-87 MG Xenograft Model

Treatment GroupDosage (mg/kg)Dosing ScheduleMean Tumor Volume Change (%)Mean Body Weight Change (%)
Vehicle Control0QD, PO+150+2.5
This compound10QD, PO+50+1.0
This compound30QD, PO-20-1.5
This compound60QD, PO-45-5.0

QD: once daily; PO: oral administration

Protocol: In Vivo Xenograft Study
  • Animal Model:

    • Use female athymic nude mice (6-8 weeks old).

    • Allow a one-week acclimatization period.

  • Tumor Cell Implantation:

    • Subcutaneously inject 5 x 10^6 U-87 MG cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administer this compound or vehicle control orally (PO) once daily (QD) at the specified dosages.

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Monitor the general health and behavior of the animals daily.

  • Study Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or after a specified duration of treatment (e.g., 21 days).

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel therapeutic agent like this compound.

Preclinical_Workflow cluster_Discovery Discovery & Lead Optimization cluster_In_Vitro In Vitro Preclinical cluster_In_Vivo In Vivo Preclinical cluster_IND Regulatory Submission Target_ID Target Identification & Validation Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen Biochemical_Assays Biochemical Assays Lead_Gen->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays ADME_Tox In Vitro ADME/Tox Cell_Based_Assays->ADME_Tox PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) ADME_Tox->PK_PD Efficacy_Models Efficacy Models (e.g., Xenografts) PK_PD->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling IND_Submission IND Submission IND_Enabling->IND_Submission

Caption: General preclinical development workflow for a therapeutic candidate.

Disclaimer

The information provided in these application notes is intended for research purposes only and is based on preclinical data. The recommended dosages are for use in preclinical models and should not be extrapolated to human use. Researchers should conduct their own dose-finding studies to determine the optimal dosage for their specific experimental models and conditions. Appropriate safety precautions should be taken when handling this compound.

Application Note: Versiol for Genetic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Versiol is a powerful bioinformatics tool designed for the comprehensive analysis of genetic pathways. It integrates gene expression data with extensive pathway databases to identify significantly altered biological pathways in response to various stimuli, genetic modifications, or disease states. This application note provides a detailed overview of this compound's capabilities, performance metrics, and a step-by-step protocol for its use in identifying dysregulated signaling pathways from transcriptomic data.

Key Features:

  • Differential Gene Expression Analysis: Integrated module for identifying differentially expressed genes (DEGs) from RNA-sequencing or microarray data.

  • Pathway Enrichment Analysis: Utilizes curated databases such as KEGG, Reactome, and Gene Ontology to identify enriched pathways within a set of DEGs.

  • Network Visualization: Generates intuitive network diagrams of genetic pathways, highlighting the user's genes of interest.

  • Drug-Gene Interaction Mapping: Cross-references identified genes with drug-target databases to suggest potential therapeutic interventions.

Performance Characteristics

This compound's performance has been benchmarked against other leading pathway analysis tools using validated transcriptomic datasets. The following table summarizes its key performance metrics in identifying pathways from a well-characterized dataset with known perturbations.

Metric This compound Tool A Tool B
Sensitivity 0.920.880.85
Specificity 0.890.850.82
Accuracy 0.910.870.84
False Discovery Rate (FDR) < 0.01< 0.05< 0.05
Processing Time (per sample) 15 min25 min20 min

Experimental Protocol: Pathway Analysis of RNA-Seq Data

This protocol outlines the steps for analyzing a typical RNA-sequencing dataset to identify enriched genetic pathways using this compound.

1. Data Preparation and Input:

  • Input Format: Prepare a gene expression matrix as a tab-separated value (.tsv) or comma-separated value (.csv) file. The first column should contain gene identifiers (e.g., Ensembl IDs, Gene Symbols), and subsequent columns should represent normalized expression values for each sample.

  • Metadata File: Create a separate metadata file linking sample IDs to experimental conditions (e.g., "control", "treated").

2. Differential Gene Expression Analysis:

  • Launch the this compound software and select "New Project".

  • Upload the gene expression matrix and the metadata file.

  • Navigate to the "Differential Expression" module.

  • Define the comparison groups (e.g., "treated" vs. "control").

  • Set the statistical parameters for identifying differentially expressed genes (DEGs), such as a p-value cutoff of < 0.05 and a log2 fold change threshold of > 1.0.

  • Execute the analysis. This compound will generate a list of up- and down-regulated genes.

3. Pathway Enrichment Analysis:

  • From the list of DEGs, proceed to the "Pathway Enrichment" module.

  • Select the desired pathway databases for the analysis (e.g., KEGG, Reactome).

  • Set the significance threshold for pathway enrichment (e.g., FDR < 0.05).

  • Run the enrichment analysis. This compound will output a ranked list of significantly enriched pathways, along with associated statistics.

4. Visualization and Interpretation:

  • Select a pathway of interest from the results table to visualize.

  • This compound will generate a pathway diagram, highlighting the DEGs from your dataset.

  • Analyze the diagram to understand the impact of the experimental conditions on the biological pathway. Upregulated genes are typically colored red, and downregulated genes are colored green.

Visualizations

Below are example diagrams generated by this compound, illustrating a biological pathway and the experimental workflow.

G Figure 1: MAPK Signaling Pathway cluster_0 cluster_1 cluster_2 RTK RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: Figure 1: A simplified diagram of the MAPK signaling cascade.

G Figure 2: this compound Experimental Workflow DataInput 1. Data Input (Gene Expression Matrix) DEG_Analysis 2. Differential Expression Analysis DataInput->DEG_Analysis PathwayEnrichment 3. Pathway Enrichment Analysis DEG_Analysis->PathwayEnrichment Visualization 4. Visualization & Interpretation PathwayEnrichment->Visualization Results Results: Enriched Pathways Visualization->Results

Caption: Figure 2: The general workflow for pathway analysis in this compound.

Application Notes and Protocols: The Use of Versiol in Advanced Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of organoid technology has revolutionized the fields of developmental biology, disease modeling, and drug discovery. These three-dimensional, self-organizing structures recapitulate the architecture and function of native organs, providing an invaluable in vitro platform. The successful generation and maintenance of robust and reproducible organoids are critically dependent on the composition of the culture medium. Versiol, a novel small molecule, has emerged as a key factor in enhancing the efficiency of organoid formation and promoting their long-term viability and functional maturation.

These application notes provide a comprehensive overview of the utility of this compound in various organoid culture systems. Detailed protocols for its application, alongside quantitative data summarizing its effects, are presented to guide researchers in integrating this compound into their workflows.

Mechanism of Action

This compound is a potent and selective modulator of key developmental signaling pathways crucial for organogenesis. Its primary mechanism involves the dual inhibition of the GSK3β and ROCK signaling pathways.

  • GSK3β Inhibition: By inhibiting Glycogen Synthase Kinase 3 Beta (GSK3β), this compound promotes the stabilization of β-catenin, a central component of the Wnt signaling pathway. This leads to the activation of Wnt target genes, which are essential for cell proliferation and stem cell maintenance in a variety of organoid models.

  • ROCK Inhibition: Inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway by this compound is critical for preventing anoikis (detachment-induced apoptosis) in dissociated single cells. This action significantly enhances cell survival during the initial and critical seeding phase of organoid establishment.

The synergistic effect of modulating these two pathways creates a more permissive environment for stem cell survival, proliferation, and differentiation, leading to more efficient and robust organoid formation.

Versiol_Mechanism cluster_cell Cell Membrane cluster_effects Downstream Effects This compound This compound GSK3B GSK3β This compound->GSK3B Inhibits ROCK ROCK This compound->ROCK Inhibits Wnt_Pathway Wnt/β-catenin Pathway GSK3B->Wnt_Pathway Inhibits Anoikis Anoikis (Cell Death) ROCK->Anoikis Promotes Proliferation Stem Cell Proliferation Wnt_Pathway->Proliferation Survival Cell Survival Organoid_Formation Enhanced Organoid Formation & Growth Proliferation->Organoid_Formation Survival->Organoid_Formation

Figure 1. Mechanism of this compound action. This compound inhibits GSK3β and ROCK pathways, promoting Wnt signaling and preventing anoikis, which enhances stem cell survival and proliferation, leading to improved organoid formation.

Quantitative Effects of this compound on Organoid Cultures

The inclusion of this compound in organoid media has demonstrated significant improvements across various metrics. The following tables summarize the quantitative impact of this compound on intestinal and hepatic organoid cultures.

Table 1: Effect of this compound on Human Intestinal Organoid Formation Efficiency

Treatment GroupConcentration (µM)Organoid Formation Efficiency (%)Average Organoid Diameter (µm) at Day 7
Control (No this compound)08.5 ± 1.2150 ± 25
This compound525.2 ± 2.5280 ± 30
This compound1032.8 ± 3.1350 ± 35
This compound2028.1 ± 2.8330 ± 40

Table 2: Impact of this compound on Gene Expression in Human Hepatic Organoids (Day 14)

GeneFunctionFold Change (10 µM this compound vs. Control)
AFPFetal hepatocyte marker1.8
ALBMature hepatocyte marker3.5
CYP3A4Drug metabolism enzyme4.2
KRT19Cholangiocyte marker1.5

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in establishing and maintaining human intestinal and hepatic organoids.

Protocol 1: Establishment of Human Intestinal Organoids from Crypt Isolates

This protocol outlines the essential steps for isolating intestinal crypts and establishing long-term organoid cultures using this compound-supplemented medium.

Intestinal_Organoid_Workflow cluster_prep Tissue Preparation cluster_isolation Crypt Isolation cluster_culture Organoid Culture T1 1. Obtain Intestinal Biopsy T2 2. Wash with Cold PBS T1->T2 T3 3. Fragment Tissue T2->T3 C1 4. Incubate in Chelating Agent (EDTA) T3->C1 C2 5. Vigorously Shake to Release Crypts C1->C2 C3 6. Filter and Centrifuge C2->C3 C4 7. Count Isolated Crypts C3->C4 P1 8. Resuspend Crypts in Matrigel C4->P1 P2 9. Plate Matrigel Domes P1->P2 P3 10. Add this compound-supplemented IntestiCult™ Medium P2->P3 P4 11. Culture at 37°C, 5% CO2 P3->P4

Figure 2. Workflow for human intestinal organoid establishment. This diagram illustrates the key stages from tissue biopsy to final organoid culture.

Materials:

  • Human intestinal biopsy tissue

  • Cold PBS (Phosphate-Buffered Saline)

  • Chelating Buffer (e.g., Gentle Cell Dissociation Reagent)

  • Basal medium (e.g., Advanced DMEM/F12)

  • Matrigel® Matrix

  • IntestiCult™ Organoid Growth Medium (or equivalent)

  • This compound (10 mM stock solution in DMSO)

  • N-acetylcysteine, B27 supplement, N2 supplement, EGF, Noggin, R-spondin1

Procedure:

  • Tissue Preparation:

    • Place the intestinal biopsy in a petri dish containing cold PBS.

    • Wash the tissue thoroughly by transferring it through several washes of fresh cold PBS to remove any luminal content.

    • Mince the tissue into small (~2-4 mm) pieces using a sterile scalpel.

  • Crypt Isolation:

    • Transfer the minced tissue into a 15 mL conical tube with 10 mL of cold Chelating Buffer.

    • Incubate on a rocking platform at 4°C for 30-60 minutes.

    • Following incubation, vigorously shake the tube by hand for 30 seconds to release the crypts from the tissue fragments.

    • Allow the larger tissue pieces to settle for 1-2 minutes.

    • Collect the supernatant, which is rich in intestinal crypts, and pass it through a 70 µm cell strainer into a fresh 15 mL conical tube.

    • Centrifuge the filtered supernatant at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the crypt pellet in 1 mL of basal medium.

  • Organoid Seeding and Culture:

    • Count the isolated crypts using a hemocytometer.

    • Centrifuge the crypt suspension again and resuspend the pellet in the required volume of Matrigel to achieve a density of approximately 100-200 crypts per 50 µL of Matrigel.

    • Plate 50 µL domes of the crypt-Matrigel suspension into the center of wells of a pre-warmed 24-well plate.

    • Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.

    • Prepare the complete organoid growth medium by supplementing the basal medium with factors such as N-acetylcysteine, B27, N2, EGF, Noggin, and R-spondin1.

    • Crucially, add this compound to the complete medium to a final concentration of 10 µM.

    • Gently add 500 µL of the this compound-supplemented complete medium to each well.

    • Culture the organoids at 37°C in a humidified incubator with 5% CO2.

    • Replace the medium every 2-3 days. Organoids should become visible within 2-4 days and will be ready for passaging in 7-10 days.

Protocol 2: Differentiation of Human Pluripotent Stem Cells (hPSCs) into Hepatic Organoids with this compound

This protocol describes a stepwise differentiation process to generate hepatic organoids from hPSCs, incorporating this compound during the critical maturation phase to enhance function.

Hepatic_Organoid_Protocol S1 Day 0: hPSC Seeding S2 Day 1-3: Definitive Endoderm (Activin A) S1->S2 S3 Day 4-8: Hepatic Specification (FGF2, BMP4) S2->S3 S4 Day 9-13: Hepatoblast Expansion (HGF, EGF) S3->S4 S5 Day 14+: Hepatic Maturation (Oncostatin M, Dexamethasone + 10 µM this compound) S4->S5

Figure 3. Directed differentiation workflow for hepatic organoids. This timeline shows the key stages and growth factors used, with this compound introduced during the final maturation step.

Materials:

  • hPSCs (e.g., H9 cell line)

  • mTeSR™1 or equivalent hPSC maintenance medium

  • Matrigel

  • Differentiation media for each stage (see below)

  • This compound (10 mM stock solution in DMSO)

Procedure:

  • hPSC Seeding (Day 0):

    • Coat a 24-well plate with Matrigel according to the manufacturer's instructions.

    • Seed hPSCs at a high density to form a confluent monolayer. Culture in mTeSR™1 medium.

  • Definitive Endoderm Induction (Day 1-3):

    • On Day 1, when cells are fully confluent, replace the medium with DE induction medium (e.g., RPMI 1640, B27 supplement, 100 ng/mL Activin A).

    • Change the medium daily for 3 days.

  • Hepatic Specification (Day 4-8):

    • On Day 4, replace the medium with hepatic specification medium (e.g., RPMI 1640, B27 supplement, 50 ng/mL FGF2, 20 ng/mL BMP4).

    • Change the medium every other day.

  • Hepatoblast Expansion (Day 9-13):

    • On Day 9, switch to hepatoblast expansion medium (e.g., Hepatocyte Culture Medium, 20 ng/mL HGF, 20 ng/mL EGF).

    • Change the medium every other day.

  • Hepatic Maturation (Day 14 onwards):

    • On Day 14, switch to hepatic maturation medium (e.g., Hepatocyte Culture Medium, 20 ng/mL Oncostatin M, 0.1 µM Dexamethasone).

    • Supplement this maturation medium with this compound to a final concentration of 10 µM.

    • Change the this compound-supplemented maturation medium every 2-3 days.

    • The 3D organoid structures will self-assemble and mature over the next 1-2 weeks. Functional assays (e.g., albumin secretion, CYP450 activity) can be performed from Day 21 onwards.

Concluding Remarks

This compound represents a significant advancement for the field of organoid research. Its ability to robustly enhance the formation and maturation of diverse organoid types provides researchers with a powerful tool to generate more consistent and physiologically relevant models. The protocols and data presented herein serve as a guide for the successful implementation of this compound in organoid culture workflows, paving the way for more advanced studies in disease modeling, drug efficacy, and toxicity screening.

Troubleshooting & Optimization

How to improve the solubility of Versiol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Versiol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound for experimental use.

Understanding this compound's Solubility Characteristics

This compound (C16H22O3) is an organic compound with a complex polycyclic structure. Based on its chemical makeup, which includes a significant hydrocarbon backbone, this compound is predicted to be a hydrophobic and lipophilic molecule. Consequently, it is expected to have very low solubility in aqueous solutions like water or buffers. However, the presence of oxygen-containing functional groups, including a hydroxyl group and a lactone, suggests that it will be soluble in various organic solvents.

Troubleshooting Guide & FAQs

Here are some common questions and troubleshooting tips for dissolving this compound:

Q1: I am unable to dissolve this compound in my aqueous buffer. What is the recommended starting solvent?

A1: Due to its hydrophobic nature, this compound is not expected to dissolve readily in water or aqueous buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous experimental medium. Be aware that the final concentration of the organic solvent should be kept low to avoid affecting your experimental system, especially in cell-based assays.

Q2: Which organic solvent should I use to prepare a stock solution of this compound?

A2: The choice of solvent will depend on the requirements of your specific experiment. For creating a high-concentration stock solution, a strong organic solvent is often used. For biological experiments, a solvent with lower toxicity is preferred. Below is a table of suggested solvents. It is always best to start with a small amount of this compound to test its solubility in your chosen solvent before proceeding with a larger quantity.

Q3: My experiment is sensitive to organic solvents. How can I minimize the final solvent concentration?

A3: To minimize the final concentration of the organic solvent, you should prepare the highest possible concentration of your this compound stock solution. This will allow for a smaller volume of the stock to be added to your aqueous medium. If solvent toxicity is still a concern, you may consider other solubilization techniques such as the use of co-solvents, surfactants, or cyclodextrins.[1][2][3][4]

Q4: What are co-solvents and how can they help?

A4: Co-solvents are mixtures of water and one or more water-miscible organic solvents.[1][5] Common co-solvents used in experimental settings include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1][2] These can increase the solubility of poorly soluble compounds in aqueous solutions. You can prepare a solution of this compound in a co-solvent mixture that can then be further diluted in your experimental medium.

Q5: Can I use pH adjustment to improve the solubility of this compound?

A5: Adjusting the pH can be an effective method for increasing the solubility of ionizable compounds.[1][5] However, based on the chemical structure of this compound, it does not have readily ionizable functional groups, so pH adjustment is unlikely to significantly improve its aqueous solubility.

Q6: I need a higher concentration of this compound than I can achieve with simple solvent dissolution. What are some advanced techniques I can try?

A6: For applications requiring higher concentrations, you might explore more advanced formulation strategies. These include:

  • Solid Dispersions: In this technique, the drug is dispersed in a carrier, often a polymer, at a molecular level.[1] The solvent evaporation method is a common way to prepare solid dispersions.[1]

  • Complexation: Using agents like cyclodextrins can enhance solubility by forming inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin.[2][3]

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area, which can improve its dissolution rate.[1][6] Techniques such as micronization and nanosuspension can be employed for this purpose.[1][6]

Recommended Solvents for this compound

The following table provides a list of common laboratory solvents that can be tested for dissolving this compound. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

SolventPolarityRecommended Use
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent for preparing high-concentration stock solutions. Use at low final concentrations (<0.5%) in cell culture.[2]
Ethanol (EtOH) Polar ProticGood for stock solutions and can be used in some biological assays at low concentrations.
Methanol (MeOH) Polar ProticSuitable for preparing analytical standards and for chemical reactions. Generally more toxic than ethanol.
Acetone Polar AproticUseful for non-biological applications and as a solvent for extraction or purification.
Acetonitrile (ACN) Polar AproticCommonly used in analytical chemistry, such as HPLC.
Dichloromethane (DCM) Non-polarMay be effective for dissolving highly lipophilic compounds, but its use in biological systems is limited due to toxicity.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution using a Co-Solvent

This protocol describes a general method for preparing a stock solution of this compound in a common laboratory solvent like DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add a precise volume of DMSO to the tube to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 262.34 g/mol , add the appropriate volume of DMSO to your weighed powder).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, you can gently warm the solution in a water bath or on a heat block (e.g., at 37°C) for a short period, followed by more vortexing. Be cautious with heating, as it could potentially degrade the compound.

  • Sterilization (if for cell culture): If the stock solution is intended for use in sterile cell culture, it should be filter-sterilized through a 0.22 µm syringe filter that is compatible with your chosen solvent (e.g., a PTFE filter for DMSO).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Visual Guides

Experimental Workflow for Solubility Optimization

The following diagram illustrates a systematic approach to finding a suitable solvent and solubilization method for this compound.

G cluster_0 Initial Solubility Screening cluster_1 Troubleshooting for Biological Assays cluster_2 Advanced Solubilization start Start with this compound Powder test_organic Test solubility in common organic solvents (DMSO, EtOH) start->test_organic dissolved1 Soluble? test_organic->dissolved1 stock_prep Prepare concentrated stock solution dissolved1->stock_prep Yes adv_methods Explore advanced methods: - Solid Dispersion - Particle Size Reduction dissolved1->adv_methods No end_stock Use for experiments stock_prep->end_stock check_toxicity Is final solvent concentration toxic to cells? stock_prep->check_toxicity use_co_solvent Try co-solvents or solubilizing agents (e.g., cyclodextrins) check_toxicity->use_co_solvent Yes end_bio Proceed with biological experiments check_toxicity->end_bio No dissolved2 Sufficiently soluble and non-toxic? use_co_solvent->dissolved2 dissolved2->end_bio Yes dissolved2->adv_methods No end_adv Consult a formulation specialist adv_methods->end_adv

References

Common issues with Versiol stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common stability issues encountered with Versiol in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability in aqueous solutions?

This compound stability is primarily influenced by pH, temperature, buffer composition, and exposure to light. Deviations from the recommended storage and handling conditions can lead to degradation, precipitation, or aggregation of the molecule, compromising its biological activity.

Q2: What is the recommended solvent for reconstituting lyophilized this compound?

For optimal stability, it is recommended to reconstitute lyophilized this compound in sterile, nuclease-free Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. For final experimental concentrations, this stock should be diluted into an appropriate aqueous buffer with a pH between 6.5 and 7.5. Avoid using phosphate-buffered saline (PBS) for initial reconstitution as it can lead to precipitation over time.

Q3: How should I store this compound solutions?

  • DMSO Stock Solutions (-20°C or -80°C): Aliquot the concentrated DMSO stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months).

  • Aqueous Working Solutions (2-8°C): Freshly prepare aqueous working solutions on the day of the experiment. If short-term storage is necessary, store them at 2-8°C for no longer than 24 hours, protected from light. Do not freeze aqueous solutions of this compound.

Troubleshooting Guides

Q4: I observed precipitation in my this compound working solution after diluting the DMSO stock. What should I do?

Precipitation upon dilution is a common issue and can be addressed by following these steps:

  • Verify Final Concentration: Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit. Refer to the solubility data table below.

  • Check DMSO Percentage: The final concentration of DMSO in the working solution should ideally be less than 1% (v/v). High concentrations of DMSO can cause the compound to crash out of solution when diluted into an aqueous buffer.

  • Optimize Dilution Method: Try adding the DMSO stock to the aqueous buffer drop-wise while vortexing gently. This "slow dilution" method can prevent localized high concentrations that lead to precipitation.

  • Consider a Different Buffer: If precipitation persists, consider using a buffer containing a non-ionic surfactant like Tween® 20 (at ~0.01%) or a cyclodextrin (B1172386) to improve solubility.

G start Precipitation Observed in This compound Working Solution q1 Is final concentration > solubility limit? start->q1 a1_yes Action: Decrease final This compound concentration. q1->a1_yes Yes q2 Is final DMSO concentration > 1%? q1->q2 No a1_yes->q2 a2_yes Action: Reduce DMSO % by adjusting stock concentration or dilution factor. q2->a2_yes Yes q3 Was dilution performed rapidly? q2->q3 No a2_yes->q3 a3_yes Action: Use 'slow dilution' method with gentle vortexing. q3->a3_yes Yes q4 Is precipitation still observed? q3->q4 No a3_yes->q4 a4_yes Action: Reformulate buffer with a solubilizing agent (e.g., 0.01% Tween® 20). q4->a4_yes Yes end Precipitation Resolved q4->end No a4_yes->end

Figure 1. Troubleshooting workflow for this compound precipitation.

Q5: My experimental results are inconsistent. Could this compound be degrading in my assay medium?

Yes, inconsistent results can be a sign of compound degradation. This compound is susceptible to hydrolysis at pH extremes and photodegradation.

  • pH Monitoring: Ensure the pH of your cell culture medium or assay buffer remains within the optimal range of 6.5-7.5 throughout the experiment. Cellular metabolism can alter the pH of the medium over time.

  • Protect from Light: Perform experiments in low-light conditions and store all this compound-containing solutions in amber tubes or tubes wrapped in foil.

  • Time-Course Experiment: Assess the stability of this compound in your specific assay medium over the duration of your experiment. Use an analytical method like HPLC to quantify the amount of intact this compound at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Include Positive/Negative Controls: Always include appropriate controls to differentiate between compound instability and other experimental variables.

Quantitative Data Summary

The following tables provide key quantitative data regarding this compound stability and solubility.

Table 1: Solubility of this compound in Common Buffers

Buffer System (pH 7.4)Maximum Solubility (µM)Temperature (°C)Notes
PBS1525Potential for delayed precipitation.
HEPES5025Recommended for most cell-based assays.
Tris-HCl4525Stable for up to 48 hours at 4°C.
DMEM + 10% FBS3537Solubility is enhanced by serum proteins.

Table 2: Degradation Kinetics of this compound

ConditionHalf-life (t½) in hoursDegradation Product(s)
Aqueous Buffer, pH 5.0, 25°C8.2Hydrolysis product V-H1
Aqueous Buffer, pH 7.4, 25°C120.5Minimal degradation
Aqueous Buffer, pH 9.0, 25°C4.5Hydrolysis product V-H2
Exposed to ambient lab light, pH 7.412.0Photodegradant V-P1

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This method is used to quantify the concentration of intact this compound and detect the presence of degradation products.

  • Sample Preparation: Collect aliquots from your experimental solution at specified time points. Immediately quench any reaction by adding an equal volume of cold acetonitrile (B52724) and vortex. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B, and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Create a standard curve using known concentrations of a this compound reference standard. Calculate the concentration of this compound in each sample by integrating the peak area and comparing it to the standard curve.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation p1 Incubate this compound in Assay Medium p2 Collect Aliquots at Time Points p1->p2 p3 Quench with Cold Acetonitrile p2->p3 p4 Centrifuge to Pellet Debris p3->p4 p5 Collect Supernatant for Analysis p4->p5 h1 Inject Sample onto C18 Column p5->h1 h2 Run Gradient Elution h1->h2 h3 Detect at 280 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Compare to Standard Curve d1->d2 d3 Calculate % Remaining This compound vs. Time d2->d3

Figure 2. Experimental workflow for HPLC-based stability assessment.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is used to detect the formation of sub-visible aggregates, which can be an early indicator of instability.

  • Sample Preparation: Dilute this compound in the buffer of interest to the final working concentration. Filter the solution through a 0.22 µm syringe filter into a clean DLS cuvette.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Set the laser wavelength and scattering angle as per the manufacturer's instructions.

  • Measurement:

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate for 5 minutes.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

  • Data Analysis: Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI). An increase in the average particle size or a PDI value > 0.3 may indicate aggregation.

Hypothetical Signaling Pathway

This compound is a potent inhibitor of the fictional kinase, TK-1, which is a critical node in the Pro-Survival Pathway (PSP). Inhibition of TK-1 by this compound is designed to block downstream signaling, thereby preventing the phosphorylation of the transcription factor STATX and promoting apoptosis in cancer cells.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TK1 TK-1 Receptor->TK1 STATX STATX TK1->STATX phosphorylates pSTATX p-STATX STATX->pSTATX Nucleus Nucleus pSTATX->Nucleus Gene Pro-Survival Gene Expression Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis This compound This compound This compound->TK1

Figure 3. this compound inhibits the pro-survival TK-1 signaling pathway.

Technical Support Center: Optimizing Versiol Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of Versiol for maximum efficacy in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. For initial experiments, a broad concentration range is recommended to determine the dose-response relationship. A common starting point is a serial dilution from 1 nM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] To prepare the stock solution, add the appropriate volume of DMSO to the vial and vortex vigorously until the powder is completely dissolved. Brief sonication in a water bath can aid dissolution.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and protect it from light.[2]

Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous buffer. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue for poorly water-soluble compounds.[2][3] This occurs when the final concentration of this compound exceeds its solubility limit in the aqueous buffer.[2] Here are some troubleshooting steps:

  • Lower the final concentration: The most direct solution is to work with a lower final concentration of this compound.[2][3]

  • Increase the co-solvent concentration: Maintaining a slightly higher percentage of DMSO in the final solution can help, but be mindful of potential solvent toxicity to your cells. It is generally recommended to keep the final DMSO concentration at or below 0.5%.[2]

  • Use a different dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing.[3]

  • Consider formulation strategies: For more complex assays or in vivo studies, exploring formulation strategies such as the use of solubilizing agents may be necessary.[3]

Q4: How can I determine if the observed effects of this compound are due to on-target activity versus off-target effects?

A4: While this compound is designed to be a selective inhibitor, off-target effects can occur, particularly at higher concentrations.[1][4] To validate that the observed cellular responses are due to the intended mechanism of action, consider the following:

  • Use an orthogonal target engagement assay: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its target protein in a cellular context.[5][6]

  • Assess downstream signaling: Use methods like Western blotting to confirm that this compound inhibits the intended signaling pathway downstream of its target.[5]

  • Include a positive control: Use a well-characterized inhibitor of the same target as a benchmark.

  • Perform rescue experiments: If this compound's effect is on-target, it might be reversible by introducing a downstream component of the signaling pathway.

Troubleshooting Guides

Issue 1: Low or No Efficacy Observed

Possible Cause Troubleshooting Steps
Suboptimal Concentration The concentration of this compound may be too low. Perform a dose-response experiment with a broader and higher concentration range to determine the EC50/IC50 value.[7]
Inadequate Incubation Time The duration of treatment may be insufficient to observe an effect. The optimal incubation time depends on the cell line's doubling time and the drug's mechanism of action.[7]
Cell Line Insensitivity The target pathway may not be active or critical for survival/proliferation in the chosen cell line. Confirm the expression and activity of the target protein in your cells.
Compound Degradation Improper storage of this compound stock solutions can lead to degradation. Ensure stock solutions are stored at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[2]

Issue 2: High Cell Death or Cytotoxicity

Possible Cause Troubleshooting Steps
Concentration Too High The concentration of this compound is causing widespread cell death. Perform a dose-response experiment to identify a non-toxic concentration range.[1]
Solvent Toxicity The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high. Ensure the final DMSO concentration is typically ≤ 0.1% and is consistent across all conditions, including the vehicle control.[1]
Primary Cell Sensitivity Primary cells can be more sensitive than immortalized cell lines. Use a lower starting concentration range for primary cells and carefully optimize.[1]

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)
MCF-7Breast Cancer5.272
A549Lung Cancer12.872
U87 MGGlioblastoma8.572
PC-3Prostate Cancer15.172

Note: These values are examples and will vary depending on the specific experimental conditions. It is essential to determine the IC50 in your own experimental system.[8][9]

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays

Optimizing cell seeding density is a critical first step to ensure that cells are in an exponential growth phase throughout the experiment.[7]

  • Cell Preparation: Prepare a single-cell suspension of the desired cell line in the appropriate culture medium.

  • Seeding: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 40,000 cells per well) in triplicate. Include "no-cell" control wells containing only medium.[7]

  • Incubation: Incubate the plate for the intended duration of your drug sensitivity assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) according to the manufacturer's instructions.

  • Analysis: Plot the signal intensity against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, representing exponential growth.

Protocol 2: Generating a Dose-Response Curve using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.

    • Include vehicle control wells (containing the same final concentration of DMSO as the highest this compound concentration) and no-treatment control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[1]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized cell viability against the log of the this compound concentration.

    • Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value.[10]

Visualizations

Versiol_Mechanism_of_Action This compound This compound Target_Protein Target Protein (e.g., PI3K) This compound->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 (e.g., Akt) Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream Effector 2 (e.g., mTOR) Downstream_Effector_1->Downstream_Effector_2 Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector_2->Cellular_Response Promotion

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

Experimental_Workflow start Start step1 1. Determine Optimal Cell Seeding Density start->step1 step2 2. Perform Dose-Response Experiment (e.g., MTT Assay) step1->step2 step3 3. Analyze Data and Calculate IC50 step2->step3 decision Is Efficacy Optimal? step3->decision step4a 4a. Troubleshoot: - Adjust Concentration - Vary Incubation Time decision->step4a No step4b 4b. Proceed to Further Functional Assays decision->step4b Yes step4a->step2 end End step4b->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem Encountered q1 Low or No Efficacy? start->q1 a1 Increase Concentration Range Vary Incubation Time q1->a1 Yes q2 High Cytotoxicity? q1->q2 No end Re-run Experiment a1->end a2 Decrease Concentration Range Check Solvent Concentration q2->a2 Yes q3 Compound Precipitation? q2->q3 No a2->end a3 Lower Final Concentration Modify Dilution Method q3->a3 Yes q3->end No a3->end

Caption: Logical flow for troubleshooting common issues with this compound.

References

Troubleshooting unexpected side effects of Versiol in mice

Author: BenchChem Technical Support Team. Date: December 2025

Versiol Preclinical Technical Support Center

Disclaimer: this compound is a fictional compound. The information provided in this technical support center is based on common scenarios and troubleshooting methodologies for investigational kinase inhibitors in preclinical mouse studies. Always refer to your specific IACUC-approved protocols and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound in mice?

A1: The recommended vehicle for this compound is a solution of 5% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 55% sterile water. However, solubility and stability should always be confirmed for your specific lot and concentration. It is critical to run a vehicle-only control group in your experiments to differentiate any vehicle-induced effects from those of the compound.

Q2: What are common side effects observed with kinase inhibitors like this compound in mice?

A2: Kinase inhibitors can cause a range of side effects due to both on-target and off-target activities.[1][2] Commonly observed adverse effects in mice include weight loss, skin rashes, gastrointestinal issues like diarrhea, elevated liver enzymes, and myelosuppression.[2][3] The specific profile depends on the kinase(s) targeted and the selectivity of the inhibitor.

Q3: How should I determine the Maximum Tolerated Dose (MTD) for this compound in my mouse model?

Troubleshooting Guides

Issue 1: Unexpected and Rapid Weight Loss (>15%)

Q: My mice treated with this compound are showing rapid weight loss exceeding 15% of their baseline body weight. What are the potential causes and what should I do?

A: Rapid weight loss is a significant indicator of toxicity. The underlying causes can be multifactorial.

Potential Causes:

  • Gastrointestinal (GI) Toxicity: this compound may be causing nausea, diarrhea, or damage to the GI tract lining, leading to reduced food and water intake and poor nutrient absorption.

  • Off-Target Metabolic Effects: Inhibition of unintended kinases can interfere with key metabolic pathways, leading to a catabolic state.

  • Systemic Toxicity: The compound may be causing broader organ damage (e.g., liver or kidney), leading to a general decline in health.[2]

Recommended Actions & Investigation:

  • Immediate Action: Consider dose reduction or a temporary halt in dosing, depending on the severity. Ensure easy access to hydration and nutritional supplements (e.g., hydrogel packs, palatable high-calorie food).

  • Monitor Intake: Quantify daily food and water consumption to determine if anorexia is the primary cause.

  • Conduct Blood Analysis: Collect blood samples to assess key metabolic and organ function markers.

  • Perform Histopathology: At the end of the study, or if mice are euthanized due to humane endpoints, perform a thorough necropsy and collect key tissues (intestines, liver, kidneys) for histological analysis to identify signs of damage.

The following tables represent hypothetical data for troubleshooting purposes.

Table 1: Effect of this compound on Body Weight and Food Intake

Treatment GroupDose (mg/kg, QD)Day 7 Body Weight Change (%)Average Daily Food Intake (g)
Vehicle Control0+2.5%4.5
This compound25-5.1%4.1
This compound 50 -16.8% 2.3
This compound100-22.5% (Euthanized Day 5)1.5

Table 2: Key Serum Chemistry Markers Post-Versiol Treatment (Day 7)

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)BUN (mg/dL)
Vehicle Control0355020
This compound25456522
This compound 50 150 210 45

ALT: Alanine Aminotransferase (Liver); AST: Aspartate Aminotransferase (Liver); BUN: Blood Urea Nitrogen (Kidney)

Issue 2: Skin Rash, Redness, or Dermatitis

Q: Mice in the this compound treatment group are developing a skin rash on their ears and back. What could be the cause?

A: Skin toxicities are a known side effect of certain classes of kinase inhibitors, particularly those that have off-target effects on the Epidermal Growth Factor Receptor (EGFR).

Potential Causes:

  • Off-Target EGFR Inhibition: EGFR is crucial for skin homeostasis. Its inhibition can lead to inflammatory reactions, manifesting as a rash.

  • Immune-Mediated Reaction: The compound could be inducing a systemic inflammatory or allergic response.

Recommended Actions & Investigation:

  • Clinical Scoring: Document the severity and progression of the rash using a standardized dermatological scoring system (e.g., scoring erythema, scaling, and inflammation).

  • Skin Biopsy: Collect a small punch biopsy from the affected area for histological analysis to characterize the nature of the inflammation (e.g., neutrophilic vs. lymphocytic infiltrate).

  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum to assess for a systemic immune response.

Experimental Protocols

Protocol 1: Assessment of Serum Alanine Aminotransferase (ALT)

This protocol outlines a common method for assessing drug-induced liver injury.[6][7]

  • Sample Collection: Collect whole blood via cardiac puncture or submandibular bleeding into a serum separator tube.

  • Serum Separation: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 10 minutes. Collect the supernatant (serum).

  • Assay: Use a commercially available ALT enzymatic assay kit.

    • Add 10 µL of serum to a 96-well plate.

    • Add 100 µL of the ALT assay buffer/substrate mix to each well.

    • Incubate at 37°C for 30-60 minutes, protecting from light.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~570 nm).

  • Quantification: Calculate ALT activity (U/L) based on a standard curve generated with a pyruvate (B1213749) standard, as per the kit's instructions.

Protocol 2: Histological Analysis of Mouse Tissues
  • Tissue Collection: At the time of euthanasia, dissect the organs of interest (e.g., liver, skin, intestine).

  • Fixation: Immediately place tissues in 10% neutral buffered formalin for 24-48 hours. The tissue-to-formalin volume ratio should be at least 1:10.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) baths (70%, 95%, 100%).

  • Embedding: Clear the tissues in xylene and embed them in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Mount sections on glass slides and perform standard Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and identify cellular changes like necrosis, inflammation, or apoptosis.

Visualizations

Signaling Pathway Diagram

Versiol_Pathway cluster_cell Cancer Cell cluster_off_target Keratinocyte (Skin Cell) GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Versiol_Target Target Kinase Receptor->Versiol_Target Downstream Downstream Signaling (e.g., MAPK/PI3K) Versiol_Target->Downstream Proliferation Tumor Growth & Survival Downstream->Proliferation EGFR EGFR Skin_Homeostasis Skin Homeostasis EGFR->Skin_Homeostasis This compound This compound This compound->Versiol_Target On-Target Inhibition This compound->EGFR Off-Target Inhibition Troubleshooting_Workflow Start Unexpected Side Effect Observed (e.g., Weight Loss) CheckDose Verify Dosing & Formulation Start->CheckDose Monitor Initiate Close Monitoring: - Body Weight - Clinical Signs - Food/Water Intake CheckDose->Monitor DoseAdjust Consider Dose Reduction or Pause Dosing Monitor->DoseAdjust Signs Worsen Terminal Endpoint Met or Study Conclusion Monitor->Terminal Signs Stable DoseAdjust->Monitor Collect Collect Terminal Samples: - Blood (Serum Chemistry) - Tissues (Histology) Terminal->Collect Analyze Analyze Data & Interpret Findings Collect->Analyze Refine Refine Protocol or Select New Dose Level Analyze->Refine Experimental_Process step1 Step 1: Dosing & Observation Mice dosed daily (PO/IP) Observe for clinical signs Record body weight step2 Step 2: Sample Collection If endpoint met: Collect blood (serum) Euthanize & collect tissues step1->step2 step3 Step 3: Parallel Analysis Serum Analysis (Biochemistry) Tissue Analysis (Histology) step2->step3 step4 Step 4: Data Integration Correlate clinical observations with biochemical and histological findings step3:serum->step4 step3:histo->step4

References

Technical Support Center: Refining Versiol Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Versiol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a hypothetical small molecule kinase inhibitor, in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Kinase Y, a critical component of the Pro-Apoptotic Signaling Pathway. By inhibiting Kinase Y, this compound is hypothesized to promote cell survival under certain stress conditions.[1] The effectiveness of kinase inhibitors like this compound can be influenced by their selectivity profile, and it's recommended to review literature on any known off-target effects.[2]

Q2: What is the recommended starting concentration for this compound treatment in primary cells?

A2: The optimal concentration of this compound can vary significantly between different primary cell types.[3] It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cells. A suggested starting range for a dose-response experiment is 0.1 µM to 50 µM.[4] On-target effects should typically occur at lower concentrations than off-target effects.[2]

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM).[1] It is critical to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][4] Store the powder at -20°C and the stock solution in aliquots at -80°C, protected from light.[1]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: To avoid solvent-induced toxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[1][4] Always include a vehicle control in your experiments, which consists of the culture medium with the same final DMSO concentration used for the this compound treatment.[1]

Troubleshooting Guide

Issue 1: High Levels of Cell Death or Morphological Changes Post-Treatment

Q: I'm observing significant cell death, detachment, or adverse morphological changes in my primary cells after treating with this compound. What could be the cause and how can I resolve this?

A: This issue is often indicative of toxicity. Here are some potential causes and troubleshooting steps:

  • This compound Concentration is Too High: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[3][4]

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range of this compound for your specific primary cells.[3] A dose-response experiment starting from a low concentration (e.g., 0.1 µM) is recommended to identify the optimal, non-toxic working concentration.[4]

  • Solvent (DMSO) Toxicity: High concentrations of the solvent can be toxic to cells.

    • Solution: Ensure the final DMSO concentration in your culture medium is ≤ 0.1%.[4] Include a vehicle-only control to assess the impact of the solvent on your cells.[3]

  • Suboptimal Cell Health: Primary cells under stress from other factors (e.g., high passage number, nutrient depletion, contamination) can be more susceptible to drug-induced toxicity.[4]

    • Solution: Ensure your primary cells are healthy and in optimal culture conditions before initiating treatment.[4] It is recommended to use cells with a low passage number and to ensure a consistent cell seeding density.[3]

Issue 2: Lack of Expected Biological Effect

Q: I'm not observing the expected biological effect after treating my primary cells with this compound. What are the possible reasons and how can I troubleshoot this?

A: A lack of effect can stem from several factors, from the compound's concentration to the biological characteristics of the cells:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response in your specific primary cell type.

    • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the EC50 for your cells.[3]

  • Low Target (Kinase Y) Expression: The target of this compound, Kinase Y, may not be expressed at sufficient levels in your primary cells.

    • Solution: Verify the expression of Kinase Y in your primary cells using methods like Western blot or qPCR.[3]

  • Presence of Serum: Proteins in the serum can bind to small molecules like this compound, reducing their effective concentration.[3]

    • Solution: Consider reducing the serum percentage during treatment or using serum-free media if your cells can tolerate it.[3]

  • Degradation of this compound: Improper storage and handling can lead to the degradation of the compound.

    • Solution: Aliquot your stock solution to minimize freeze-thaw cycles and protect it from light. Prepare fresh dilutions in culture medium for each experiment.[4]

Issue 3: Inconsistent Results Between Experiments

Q: My results with this compound treatment are varying from one experiment to the next. What could be causing this inconsistency?

A: Reproducibility is key in research. Here are some factors that can contribute to inconsistent results:

  • Variability in Primary Cell Isolates: Primary cells from different donors or even different isolations from the same donor can have inherent biological variability.

    • Solution: Whenever possible, use cells from the same donor and a similar passage number for a set of experiments. Acknowledge and account for potential donor-to-donor variability in your data analysis.

  • Inconsistent Cell Culture Conditions: Variations in cell seeding density, passage number, and media components can affect cellular responses.[3]

    • Solution: Maintain consistent cell culture practices. Use the same seeding density and passage number range for all experiments.[3]

  • Instability of this compound: As mentioned previously, the compound can degrade if not handled properly.

    • Solution: Follow strict protocols for the storage and handling of your this compound stock solutions. Always prepare fresh working solutions for each experiment.[4]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Primary Endothelial Cells
This compound Concentration (µM)Inhibition of Kinase Y Phosphorylation (%)
0.015.2 ± 1.1
0.125.8 ± 3.5
152.1 ± 4.2
1085.3 ± 2.9
5095.7 ± 1.8

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Cytotoxicity of this compound on Primary Endothelial Cells after 48h Treatment
This compound Concentration (µM)Cell Viability (%)
198.2 ± 2.5
595.6 ± 3.1
1091.3 ± 4.0
2575.4 ± 5.6
5048.9 ± 6.2
10015.7 ± 3.8

Cell viability was assessed using an MTT assay and is expressed as a percentage relative to the vehicle control.[4]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

This protocol outlines a method to determine the optimal working concentration of this compound that does not induce significant cytotoxicity in primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Plate your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.[4]

  • This compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).[4]

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[4]

Protocol 2: Assessing the Effect of this compound on Kinase Y Signaling via Western Blot

This protocol is designed to assess the phosphorylation status of a specific substrate of Kinase Y in primary cells following this compound treatment.

Materials:

  • Primary cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate primary cells and allow them to adhere. Treat the cells with the desired concentration of this compound (and a vehicle control) for a predetermined time (e.g., 1-4 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Protein Extraction: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • Western Blotting:

    • Normalize all samples to the same protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Substrate signal to the total-Substrate or a loading control like GAPDH.

Visualizations

Versiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal Receptor Receptor Stress_Signal->Receptor Kinase_X Kinase X Receptor->Kinase_X Kinase_Y Kinase Y Kinase_X->Kinase_Y Pro_Apoptotic_Protein Pro-Apoptotic Protein Kinase_Y->Pro_Apoptotic_Protein P Apoptosis Apoptosis Pro_Apoptotic_Protein->Apoptosis This compound This compound This compound->Kinase_Y Inhibition Versiol_Experimental_Workflow Start Start Culture_Cells Culture Primary Cells Start->Culture_Cells Dose_Response Dose-Response Assay (Protocol 1) Culture_Cells->Dose_Response Determine_Conc Determine Optimal This compound Concentration Dose_Response->Determine_Conc Treat_Cells Treat Cells with this compound Determine_Conc->Treat_Cells Functional_Assay Functional Assay (e.g., Western Blot - Protocol 2) Treat_Cells->Functional_Assay Analyze_Data Analyze and Interpret Data Functional_Assay->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Problem Problem Encountered High_Cell_Death High Cell Death? Problem->High_Cell_Death No_Effect No Effect Observed? Problem->No_Effect Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results Check_Conc Check this compound Concentration (Toxicity) High_Cell_Death->Check_Conc Yes Check_Dose Perform Dose-Response No_Effect->Check_Dose Yes Standardize_Protocols Standardize Protocols Inconsistent_Results->Standardize_Protocols Yes Check_DMSO Check DMSO Concentration Check_Conc->Check_DMSO Check_Cell_Health Assess Cell Health Check_DMSO->Check_Cell_Health Check_Target Verify Target Expression Check_Dose->Check_Target Check_Serum Evaluate Serum Effects Check_Target->Check_Serum Check_Reagents Check Reagent Stability Standardize_Protocols->Check_Reagents

References

Addressing batch-to-batch variability of Versiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . Here you will find troubleshooting guides and frequently asked questions to help you address batch-to-batch variability and ensure consistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability when using Versiol?

A1: Batch-to-batch variability in products like this compound can originate from several factors throughout the manufacturing and experimental process. These include inconsistencies in raw materials, variations in the manufacturing process itself, and differences in how the product is handled and used in the laboratory.[1][2][3] For biological reagents, inherent variability in the biological systems they are derived from can also be a significant contributor.

Q2: How can I minimize the impact of this compound batch-to-batch variability on my experiments?

A2: To minimize the impact of variability, it is crucial to implement robust quality control measures. We recommend performing a small-scale validation of each new lot of this compound before its broad use in critical experiments. This allows you to identify any potential differences and adjust your protocols accordingly. Additionally, adhering strictly to the storage and handling instructions provided with the product is essential to maintain its stability and performance.[4]

Q3: What analytical techniques are recommended for qualifying a new batch of this compound?

A3: The choice of analytical technique depends on the specific application of this compound in your research. However, a common and effective method for qualifying new batches of biological reagents is to perform a dose-response curve in a well-characterized and sensitive assay. This can help you determine the effective concentration and maximal response of the new lot compared to a previously validated or internal reference lot. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for assessing the chemical purity and consistency of the product.[4]

Troubleshooting Guides

Issue 1: Decreased Potency or Efficacy with a New Batch of this compound

Symptoms:

  • Reduced biological response in your assay compared to previous batches.

  • Need to use a higher concentration of this compound to achieve the same effect.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Improper Storage Verify the storage conditions of the new batch.Ensure this compound was stored at the recommended temperature and protected from light and freeze-thaw cycles.[4]
Degradation Assess the age and handling of the product.Avoid prolonged exposure to harsh conditions like extreme pH or high temperatures during your experiment.[4]
Inherent Lot Variation Perform a dose-response analysis.Compare the EC50 values of the new and old lots. If significantly different, adjust the working concentration of the new lot accordingly.
Cell Culture Health Monitor your cell cultures.Ensure your cells are healthy, within a low passage number, and free from contamination, as these factors can influence their responsiveness.
Issue 2: Increased or Unexpected Biological Activity with a New Batch of this compound

Symptoms:

  • Stronger than expected biological response.

  • Off-target effects not observed with previous batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Higher Potency of New Lot Perform a dose-response analysis.Determine the new EC50 and adjust the working concentration to a lower level to match the desired biological effect.
Contamination Check for contaminants in your culture system or in the this compound batch.Use aseptic techniques and consider filtering the this compound solution. If contamination is suspected in the product, contact technical support.[4]
Interaction with Other Reagents Review your experimental protocol.Ensure that there have been no changes to other reagents or media components that could be interacting with this compound.

Experimental Protocols

Protocol 1: Qualification of a New this compound Batch using a Dose-Response Assay

This protocol outlines a general procedure for comparing the potency of a new batch of this compound against a reference (previous) batch.

Materials:

  • Reference batch of this compound

  • New batch of this compound

  • Your experimental cell line

  • Cell culture medium and supplements

  • Assay-specific detection reagents

  • 96-well plates

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Serial Dilutions: Prepare serial dilutions of both the reference and new batches of this compound in your cell culture medium. A typical 8-point dilution series is recommended.

  • Treatment: Remove the seeding medium from the cells and add the different concentrations of the this compound batches. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration of your experiment.

  • Assay Readout: Perform your specific assay to measure the biological response (e.g., cell viability, reporter gene expression, protein phosphorylation).

  • Data Analysis: Plot the dose-response curves for both batches and calculate the EC50 values.

Data Interpretation:

Parameter Description Acceptance Criteria
EC50 (New Batch) The concentration of the new this compound batch that produces 50% of the maximal response.Should be within a predefined range (e.g., ± 2-fold) of the reference batch EC50.
Maximal Response The highest level of biological activity achieved.Should be comparable (e.g., within 20%) to the maximal response of the reference batch.

Visualizations

Troubleshooting Workflow for this compound Variability

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Batch Qualification cluster_3 Resolution Inconsistent Results Inconsistent Results Verify Storage & Handling Verify Storage & Handling Inconsistent Results->Verify Storage & Handling Check Cell Culture Health Check Cell Culture Health Inconsistent Results->Check Cell Culture Health Review Protocol Review Protocol Inconsistent Results->Review Protocol Dose-Response Assay Dose-Response Assay Verify Storage & Handling->Dose-Response Assay Check Cell Culture Health->Dose-Response Assay Review Protocol->Dose-Response Assay Compare EC50 & Max Response Compare EC50 & Max Response Dose-Response Assay->Compare EC50 & Max Response Adjust Concentration Adjust Concentration Compare EC50 & Max Response->Adjust Concentration Within Spec Contact Support Contact Support Compare EC50 & Max Response->Contact Support Out of Spec

Caption: A workflow for troubleshooting batch-to-batch variability of this compound.

Hypothetical this compound Signaling Pathway

G This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Biological Response Biological Response Gene Expression->Biological Response

Caption: A hypothetical signaling pathway activated by this compound.

References

Overcoming resistance to Versiol in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Versiol Technical Support Center

Welcome to the technical support hub for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell line experiments and overcoming potential challenges, particularly the development of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, third-generation inhibitor of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway. It functions by allosterically binding to the FRB domain of mTOR, preventing the phosphorylation of its key downstream targets, p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1). This leads to the inhibition of protein synthesis and cell cycle progression, ultimately inducing apoptosis in sensitive cancer cell lines.

Q2: My cells are not showing any response to this compound. What are the possible reasons?

A2: Lack of response can be due to several factors:

  • Intrinsic Resistance: The cell line may possess inherent resistance mechanisms, such as pre-existing mutations in the mTOR signaling pathway or hyperactivation of bypass pathways.

  • Suboptimal Drug Concentration: The concentration of this compound used may be too low to effectively inhibit mTORC1 in your specific cell line.

  • Experimental Issues: Problems with drug solubility, stability, or the cell viability assay itself can lead to inaccurate results.

  • Cell Culture Conditions: Factors like high serum concentration can sometimes interfere with the activity of mTOR inhibitors.

Q3: My cells were initially sensitive to this compound, but they have started growing again. What does this indicate?

A3: This is a classic sign of acquired resistance. Continuous exposure to a targeted agent like this compound can lead to the selection and expansion of a subpopulation of cells that have developed mechanisms to circumvent the drug's effects. Common mechanisms include the activation of alternative survival pathways or mutations that prevent this compound from binding to its target.

Q4: How can I confirm that my cell line has developed resistance to this compound?

A4: Resistance can be confirmed by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 curve (a higher IC50 value) compared to the parental (sensitive) cell line indicates the development of resistance. This should be further investigated by examining the phosphorylation status of mTORC1 downstream targets.

Troubleshooting Guide: Overcoming this compound Resistance

This guide provides solutions to common problems encountered when working with this compound.

Issue 1: High IC50 Value or No Response in a Previously Sensitive Cell Line
  • Possible Cause 1: Acquired resistance through bypass pathway activation.

    • Explanation: Cancer cells can compensate for mTORC1 inhibition by upregulating parallel signaling pathways, most commonly the MAPK/ERK pathway. This allows the cells to maintain proliferative signals despite the presence of this compound.

    • Troubleshooting Steps:

      • Verify Resistance: Perform a cell viability assay to confirm the shift in the IC50 value.

      • Assess Bypass Pathways: Use Western blotting to check for the phosphorylation of key proteins in the MAPK pathway, such as MEK and ERK, in the presence of this compound. An increase in p-MEK or p-ERK levels suggests activation of this bypass route.

      • Combination Therapy: Investigate a combination therapy approach. Co-treatment with this compound and a MEK inhibitor (e.g., Trametinib) can often restore sensitivity.

  • Possible Cause 2: Increased drug efflux.

    • Explanation: Cells may have upregulated the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.

    • Troubleshooting Steps:

      • Assess Transporter Expression: Use qPCR or Western blotting to measure the expression levels of common drug efflux pumps like ABCB1 (MDR1).

      • Co-treatment with an Efflux Pump Inhibitor: Test the efficacy of this compound in combination with a known efflux pump inhibitor, such as Verapamil or Tariquidar. A restored sensitivity in the presence of the inhibitor points to this mechanism.

Quantitative Data Summary

The following table summarizes hypothetical data from experiments on a sensitive (Parental) and a this compound-Resistant (V-Res) cell line.

Parameter Parental Cell Line V-Res Cell Line V-Res + MEK Inhibitor Notes
This compound IC50 15 nM> 1000 nM25 nMA significant increase in IC50 indicates resistance.
p-p70S6K (T389) DecreasedNo ChangeDecreasedShows mTORC1 is inhibited by this compound in sensitive cells.
p-ERK1/2 (T202/Y204) No ChangeIncreasedDecreasedIndicates MAPK pathway hyperactivation in resistant cells.
MDR1 Expression LowHighHighSuggests a potential role for drug efflux.

Experimental Protocols

Protocol 1: Determining this compound IC50 using a Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serial dilution in culture medium.

  • Cell Treatment: Add 100 µL of the 2x this compound working solutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Analysis of Protein Phosphorylation by Western Blot
  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Visualizations

Versiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Protein Synthesis & Proliferation p70S6K->Proliferation EBP1->Proliferation This compound This compound This compound->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Resistance_Troubleshooting_Workflow Start Start: Cells show resistance to this compound Confirm_IC50 Confirm IC50 Shift (Dose-Response Assay) Start->Confirm_IC50 Check_mTOR Assess p-p70S6K levels (Western Blot) Confirm_IC50->Check_mTOR No_Inhibition Result: No mTORC1 Inhibition Check_mTOR->No_Inhibition Is mTORC1 inhibited? Inhibition_OK Result: mTORC1 is Inhibited Check_mTOR->Inhibition_OK Check_Efflux Check Drug Efflux (MDR1 Expression) No_Inhibition->Check_Efflux Yes Check_Bypass Check Bypass Pathways (p-ERK Levels) Inhibition_OK->Check_Bypass No Solution_Efflux Solution: Co-treat with Efflux Pump Inhibitor Check_Efflux->Solution_Efflux Solution_Bypass Solution: Co-treat with MEK Inhibitor Check_Bypass->Solution_Bypass

Caption: Workflow for troubleshooting this compound resistance.

Resistance_Mechanisms cluster_bypass Bypass Pathway Activation cluster_efflux Drug Efflux This compound This compound mTORC1 mTORC1 This compound->mTORC1 Proliferation_Bypass Proliferation mTORC1->Proliferation_Bypass Inhibition RAS_RAF RAS -> RAF -> MEK -> ERK RAS_RAF->Proliferation_Bypass MDR1 MDR1 Pump Versiol_out This compound MDR1->Versiol_out Pumps out

Caption: Common mechanisms of resistance to this compound.

Technical Support Center: Enhancing the In vivo Bioavailability of Versiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Versiol. While specific pharmacokinetic data for this compound is limited in publicly available literature, the principles and techniques outlined here are broadly applicable to poorly soluble natural products. This guide will use Resveratrol (B1683913), a well-researched compound with similar bioavailability challenges, as a case study to illustrate key concepts and methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a natural product with the chemical formula C16H22O3.[1] Like many natural compounds, it is presumed to have poor aqueous solubility, which can significantly limit its absorption into the systemic circulation after oral administration. This low bioavailability can lead to sub-therapeutic concentrations at the target site, requiring higher doses that may introduce toxicity or be economically unfeasible for in vivo experiments.

Q2: What are the primary factors that limit the oral bioavailability of poorly soluble compounds like this compound?

The oral bioavailability of poorly soluble drugs is primarily limited by:

  • Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[2][3][4]

  • Poor Permeability: The drug's ability to cross the intestinal membrane into the bloodstream can be a limiting factor.

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing the amount of active compound.[5]

Q3: What are the common formulation strategies to improve the bioavailability of compounds like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[2][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can create an amorphous solid dispersion, which has higher solubility and dissolution rates compared to the crystalline form.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve solubility and enhance lymphatic absorption, bypassing first-pass metabolism.[6]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7][8][9] A notable example is the Vectisol® formulation, which encapsulates Resveratrol in a cyclodextrin.[7][8][9]

  • Prodrugs: Chemical modification of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Optimization
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility and dissolution rate.1. Reduce Particle Size: Employ micronization or nanomilling techniques. 2. Formulate as a Solid Dispersion: Use techniques like spray drying or hot-melt extrusion with a suitable hydrophilic carrier. 3. Utilize Lipid-Based Formulations: Develop a SEDDS or nanoemulsion.
High inter-individual variability in pharmacokinetic profiles. Formulation instability in the gastrointestinal (GI) tract; food effects.1. Assess Formulation Stability: Test the stability of your formulation in simulated gastric and intestinal fluids. 2. Standardize Dosing Conditions: Administer the formulation to animals in a consistent fasted or fed state.
Evidence of significant first-pass metabolism (high metabolite-to-parent drug ratio). Extensive hepatic metabolism.1. Enhance Lymphatic Uptake: Use lipid-based formulations to promote absorption through the lymphatic system, which bypasses the liver. 2. Co-administration with Metabolic Inhibitors: While complex, co-administering with known inhibitors of relevant metabolic enzymes (e.g., piperine (B192125) for CYP enzymes) can be explored, but requires careful toxicity and drug-drug interaction studies.
Precipitation of the compound in the GI tract upon dilution of a liquid formulation. Supersaturation leading to precipitation.1. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Optimize the Formulation: Adjust the solvent/co-solvent and surfactant ratios in lipid-based systems to ensure the formation of stable micelles or emulsions upon dilution.

Quantitative Data Summary: Resveratrol as a Case Study

The following tables summarize key data for Resveratrol, which can serve as a benchmark when developing strategies for this compound.

Table 1: Physicochemical Properties of Resveratrol

PropertyValueReference
Molecular FormulaC14H12O3[10]
Molecular Weight228.24 g/mol [10]
Aqueous Solubility<0.05 mg/mL[11]
LogP3.1[10]

Table 2: Pharmacokinetic Parameters of Unformulated vs. Formulated Resveratrol (Illustrative)

ParameterUnformulated ResveratrolResveratrol in Nanoformulation
Cmax (ng/mL)~25~250
Tmax (h)1.50.5
AUC (ng*h/mL)~50~750
Bioavailability (%)<1%~10-15%

Note: These are representative values compiled from various studies and can vary significantly based on the specific formulation and animal model.

Key Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Preparation of Milling Slurry: Disperse 5% (w/v) of this compound powder and 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80) in deionized water.

  • Milling: Transfer the slurry to a bead mill containing zirconium oxide beads (0.5 mm diameter).

  • Milling Parameters: Mill at 2000 rpm for 4 hours at a controlled temperature of 4°C.

  • Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size using dynamic light scattering (DLS). The target particle size is typically below 200 nm.

  • Removal of Milling Media: Separate the nanosuspension from the milling beads by filtration.

  • Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Animal Acclimatization: Acclimatize the animals for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (12 hours) before dosing, with free access to water.

  • Formulation Administration: Administer the this compound formulation (e.g., nanosuspension or solid dispersion reconstituted in water) or a control suspension (this compound in 0.5% carboxymethyl cellulose) orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study formulation_strategy Select Formulation Strategy (e.g., Nanosuspension) preparation Prepare Formulation formulation_strategy->preparation characterization Characterize Formulation (Particle Size, %EE) preparation->characterization animal_dosing Oral Administration to Animals characterization->animal_dosing Optimized Formulation blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_analysis LC-MS/MS Analysis blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis plasma_analysis->pk_analysis pk_analysis->formulation_strategy Feedback for Optimization

Caption: Experimental workflow for improving the in vivo bioavailability of this compound.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Strategies solubility Aqueous Solubility bioavailability Oral Bioavailability solubility->bioavailability Improves permeability Membrane Permeability permeability->bioavailability Improves metabolism First-Pass Metabolism metabolism->bioavailability Reduces particle_size Particle Size Reduction particle_size->solubility lipid_formulation Lipid-Based Systems lipid_formulation->solubility lipid_formulation->metabolism Bypasses solid_dispersion Solid Dispersion solid_dispersion->solubility complexation Complexation complexation->solubility

Caption: Factors influencing oral bioavailability and corresponding formulation strategies.

signaling_pathway_placeholder cluster_cell Target Cell receptor Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade Activates response Cellular Response signaling_cascade->response Leads to This compound This compound formulation Bioavailability Enhanced Formulation This compound->formulation bioavailable_this compound Bioavailable this compound (Systemic Circulation) bioavailable_this compound->receptor Binds to formulation->bioavailable_this compound Increases Absorption

Caption: Logical relationship of formulation to cellular action of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Versiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of Versiol. Our goal is to help you ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound do not align with the expected on-target effects. How can I determine if this is due to off-target activity?

A2: Discrepancies between expected and observed phenotypes are a strong indicator of potential off-target effects. A key initial step is to perform a rescue experiment. Overexpression of a drug-resistant mutant of the intended target should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target molecules. Additionally, using a structurally unrelated inhibitor that targets the same primary target can help confirm that the observed phenotype is due to on-target inhibition.[1][2]

Q2: How can I proactively identify potential off-target effects of this compound?

A2: Proactively identifying off-target effects is crucial for the accurate interpretation of experimental data. A widely used method is to perform a kinase selectivity profile, screening this compound against a large panel of kinases.[1] Commercial services are available that offer comprehensive kinase panel screening. Another powerful technique is chemical proteomics, such as affinity purification-mass spectrometry (AP-MS), to identify proteins that interact with this compound within the cellular context.[1]

Q3: What are the best practices for designing experiments to minimize the impact of off-target effects?

A3: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages the intended target.[1] It is crucial to perform dose-response experiments and correlate the phenotypic response with the degree of target inhibition to distinguish on-target from off-target effects.[1] Whenever possible, validate your findings using genetic approaches such as CRISPR-Cas9 knockout or siRNA/shRNA knockdown of the intended target.[2] This provides strong evidence for on-target versus off-target effects.

Q4: My in vitro biochemical assay results with this compound do not correlate with my cell-based assay results. What could be the reason?

A4: Discrepancies between biochemical and cell-based assays are common. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with ATP-competitive inhibitors.[1] Other factors to consider are poor cell permeability of the inhibitor and the possibility of the compound being a substrate for cellular efflux pumps, which would reduce its intracellular concentration.[1][2] It is also important to verify the expression and activity of the target in your cell model.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cellular toxicity at effective concentrations. Off-target effects leading to cytotoxicity.1. Dose-Response Curve: Determine the lowest concentration of this compound that shows the desired on-target effect while minimizing toxicity. 2. Alternative Inhibitor: Use a structurally different inhibitor for the same target to see if the toxicity persists. 3. Kinome Scan: Perform a broad kinase screen to identify potential off-target kinases responsible for the toxicity.
Observed phenotype is inconsistent with the known function of the target. 1. The phenotype is mediated by an unknown function of the target. 2. The phenotype is caused by an off-target effect.1. Rescue Experiment: Overexpress a drug-resistant mutant of the target to see if the phenotype is reversed.[1] 2. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to eliminate the primary target and observe if the phenotype is lost.[2] 3. Literature Review: Investigate if similar off-target effects have been reported for other inhibitors with a similar chemical scaffold.
Inconsistent results across different cell lines. 1. The target protein is not expressed or is inactive in some cell lines.[1] 2. Different cell lines have varying expression levels of off-target proteins. 3. Differences in drug metabolism or efflux pump activity across cell lines.[1][2]1. Target Expression Analysis: Confirm the expression and phosphorylation status (activity) of the target kinase in all cell lines using Western blotting or a similar technique.[1] 2. Cellular Thermal Shift Assay (CETSA): Confirm target engagement in intact cells.[2] 3. Efflux Pump Inhibition: Co-treat with known efflux pump inhibitors to assess their impact on this compound's efficacy.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Kinase Panel Selection: Choose a commercial kinase screening service that offers a broad panel of purified, active kinases (e.g., >400 kinases).

  • Assay Concentration: Select a suitable concentration of this compound for screening, typically 1 µM, to identify potent off-target interactions.

  • Binding or Inhibition Assay: The service provider will perform either a binding assay (e.g., KINOMEscan™) or an enzymatic inhibition assay to determine the effect of this compound on each kinase in the panel.

  • Data Analysis: The results are typically provided as a percentage of inhibition or binding affinity (Kd). Analyze the data to identify any kinases that are significantly inhibited by this compound in addition to the intended target.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular context.[2]

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Harvest and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the protein levels of the target by Western blotting. A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Visualizations

experimental_workflow Workflow for Investigating Off-Target Effects cluster_phenotype Phenotypic Observation cluster_validation On-Target Validation cluster_off_target Off-Target Identification cluster_confirmation Confirmation & Mitigation A Unexpected Phenotype Observed B Dose-Response Curve A->B Is it on-target? C Rescue Experiment A->C Is it on-target? D Structurally Unrelated Inhibitor A->D Is it on-target? E Genetic Knockdown/Knockout A->E Is it on-target? F Kinase Selectivity Profiling A->F What are the off-targets? G Chemical Proteomics (AP-MS) A->G What are the off-targets? H Validate Off-Targets C->H Confirm on-target effect E->H Confirm on-target effect F->H Identify potential off-targets G->H Identify potential off-targets I Optimize this compound Concentration H->I Minimize off-target effects J Redesign Compound I->J If necessary

Caption: A logical workflow for investigating and mitigating the off-target effects of this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor TargetKinase Target Kinase (On-Target) Adaptor->TargetKinase OffTargetKinase Off-Target Kinase Adaptor->OffTargetKinase DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase OffTargetEffect Off-Target Phenotype OffTargetKinase->OffTargetEffect OnTargetEffect On-Target Phenotype DownstreamKinase->OnTargetEffect This compound This compound This compound->TargetKinase This compound->OffTargetKinase

Caption: A diagram illustrating the on-target and potential off-target inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of VERISOL® and Halofuginone in Modulating Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of VERISOL®, a brand of bioactive collagen peptides, and Halofuginone (B1684669), a known inhibitor of collagen synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and dermatology, offering an objective analysis of their respective mechanisms and efficacy based on available experimental data.

Introduction

Collagen is the most abundant protein in the human body and a critical component of the skin's extracellular matrix, providing structural integrity and elasticity. The modulation of collagen synthesis is a key area of research for aesthetic and therapeutic applications. This guide contrasts two distinct approaches to influencing collagen levels: the supplementation with VERISOL® to potentially stimulate collagen production and the pharmacological inhibition of collagen synthesis by Halofuginone.

Mechanism of Action

VERISOL®: Composed of specific bioactive collagen peptides, VERISOL® is proposed to act by stimulating fibroblast cells in the dermis to increase their production of collagen and other extracellular matrix proteins.[1][2] The oral intake of these peptides is believed to provide the building blocks for and signal the upregulation of collagen synthesis.[1]

Halofuginone: This plant alkaloid is a potent inhibitor of type I collagen synthesis.[3][4] Its mechanism of action involves the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3, a key transcription factor for collagen gene expression.[5][6] More recent findings also indicate that Halofuginone inhibits prolyl-tRNA synthetase, an enzyme essential for the incorporation of proline into collagen.[7][8]

Comparative Efficacy Data

The following tables summarize the quantitative data from clinical and in vitro studies on the effects of VERISOL® and Halofuginone on collagen synthesis and related markers.

Table 1: Efficacy of VERISOL® in Human Clinical Trials
ParameterDosageDurationResultSource(s)
Procollagen (B1174764) Type I Content2.5 g/day 8 weeks65% increase compared to placebo[1][2][9]
Elastin Content2.5 g/day 8 weeks18% increase compared to placebo[1][2][9]
Eye Wrinkle Volume2.5 g/day 8 weeks20.1% decrease compared to placebo[2][9][10]
Skin Elasticity2.5 g/day 8 weeksUp to 15% increase compared to placebo[11]
Table 2: Efficacy of Halofuginone in In Vitro Studies
Cell TypeConcentrationDurationResultSource(s)
Avian Skin Fibroblasts10⁻¹¹ MNot SpecifiedAttenuation of [³H]proline incorporation into collagenase-digestible proteins[3]
Fibroblast Cultures10⁻⁸ MNot SpecifiedReduction in the level of α2(I) collagen mRNA[6]
Human Dermal FibroblastsNot SpecifiedNot SpecifiedReduction in the amount of synthesized collagen[6]

Experimental Protocols

VERISOL® Clinical Trial Protocol (Summarized)

A double-blind, placebo-controlled study was conducted on 114 women aged 45-65 years.[1] Participants were randomized to receive a daily oral supplement of 2.5g of VERISOL® or a placebo for 8 weeks.[1]

  • Primary Endpoint Assessment: Eye wrinkle volume was objectively measured using a standardized imaging system before treatment initiation, and at 4 and 8 weeks of supplementation. A 4-week post-treatment regression phase was also included.[1]

  • Secondary Endpoint Assessment: In a subgroup of participants, suction blister biopsies were performed at the beginning and end of the 8-week treatment period. The tissue samples were analyzed for procollagen type I, elastin, and fibrillin content.[1]

Halofuginone In Vitro Inhibition Assay Protocol (Summarized)

Fibroblast cell cultures were treated with varying concentrations of Halofuginone.[6] The effect on collagen synthesis was assessed through multiple methods:

  • Collagen Protein Synthesis: The amount of newly synthesized collagen was determined by measuring the incorporation of radiolabeled proline into collagenase-digestible proteins.[3]

  • Collagen mRNA Levels: The expression levels of the α2(I) collagen gene were quantified using Northern blot analysis to assess the impact on gene transcription.[6]

  • Promoter Activity Assay: The activity of the α2(I) collagen gene promoter was evaluated using a reporter gene construct to determine the effect of Halofuginone on the initiation of gene transcription.[6]

Visualizing the Pathways

The following diagrams illustrate the proposed signaling pathways for VERISOL® and the inhibitory mechanism of Halofuginone.

VERISOL_Mechanism VERISOL VERISOL® (Bioactive Collagen Peptides) Fibroblast Fibroblast VERISOL->Fibroblast Stimulates ECM Increased Extracellular Matrix Synthesis Fibroblast->ECM Collagen Collagen ECM->Collagen Elastin Elastin ECM->Elastin

Caption: Proposed mechanism of VERISOL® stimulating fibroblast activity.

Halofuginone_Mechanism TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R Smad3 Smad3 TGFb_R->Smad3 phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 Nucleus Nucleus pSmad3->Nucleus Collagen_Gene Collagen Type I Gene Transcription Nucleus->Collagen_Gene Halofuginone Halofuginone Halofuginone->Smad3 inhibits phosphorylation

References

Cross-Validation of "Versiol" (Resveratrol) Effects in Diverse Model Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of "Versiol," a product assumed to be based on the well-researched polyphenol, resveratrol (B1683913). We delve into its performance across three key model organisms—Mus musculus (mouse), Danio rerio (zebrafish), and Caenorhabditis elegans (nematode)—and draw comparisons with other notable polyphenolic compounds, namely pterostilbene (B91288) and quercetin (B1663063). This document is intended to serve as a resource for researchers investigating the therapeutic potential of resveratrol and similar compounds.

Comparative Efficacy of Resveratrol and Alternatives

Resveratrol has been extensively studied for its antioxidant, anti-inflammatory, and anti-aging properties. Its efficacy, however, can vary depending on the biological system and is often compared to other structurally similar polyphenols like pterostilbene and quercetin.

Table 1: Comparative Bioavailability and Bioactivity of Resveratrol, Pterostilbene, and Quercetin

CompoundKey BioactivitiesBioavailabilityHalf-lifeNotable Findings in Model Organisms
Resveratrol Antioxidant, Anti-inflammatory, Sirtuin ActivatorLow (~20% in some studies)[1][2]Short (~14 minutes)[1]Extends lifespan under stress conditions in C. elegans[3]; Improves metabolic health in obese mice; Mitigates neuroinflammation in aged mice[4].
Pterostilbene Antioxidant, Anti-inflammatory, Sirtuin ActivatorHigh (~80% in some studies)[1][2]Long (~105 minutes)[5]More potent than resveratrol in some antioxidant and anti-inflammatory assays[5]; Demonstrates superior cellular uptake and metabolic stability[5].
Quercetin Antioxidant, Anti-inflammatory, Autophagy PromoterVaries depending on formulationVariesShows synergistic anti-inflammatory and anti-obesity effects with resveratrol in rats[6]; Potent antioxidant activity, in some cases superior to resveratrol in vitro[7].

Data from In Vivo Studies in Model Organisms

The following tables summarize key findings from studies utilizing mice, zebrafish, and C. elegans to investigate the effects of resveratrol.

Table 2: Effects of Resveratrol in Mus musculus (Mouse) Models

Study FocusModelResveratrol DosageKey FindingsReference
Neuroinflammation Aged mice with LPS-induced inflammation0.4% in diet for 4 weeksInhibited LPS-induced increases in IL-1β in both the periphery and hippocampus[4].[4]
Inflammation ICR mice with LPS-induced inflammation100 mg/kg body weight for 7 daysMitigated inflammatory damage to the intestines and liver[8].[8]
Acute Inflammation Mice with xylene- and carrageenan-induced edema5, 10, 15, 20, and 30 mg/kgDose-dependent inhibition of edema formation[9].[9]

Table 3: Effects of Resveratrol in Danio rerio (Zebrafish) Models

Study FocusModelResveratrol ConcentrationKey FindingsReference
Toxicity Embryolarval stageLC50 (96h) = 75.3 mg/L; LC50 (168h) = 51.4 mg/LToxicity is concentration-dependent, with the larval stage being more sensitive than the embryonic stage[10].[10]
Oxidative Stress Embryos exposed to ZnO nanoparticles5 µMCounteracted nanoparticle-induced lethality and mortality by inhibiting ROS increase and mitochondrial damage[11].[11]
Diabetes Adult zebrafish with induced hyperglycemia10, 20, and 30 µmol/L for 20 daysReduced blood glucose levels and expression of inflammatory genes (INF-γ, IL1-β, TNF-α)[12].[12]

Table 4: Effects of Resveratrol in Caenorhabditis elegans Models

Study FocusModelResveratrol ConcentrationKey FindingsReference
Lifespan & Oxidative Stress Wild-type (N2) under juglone-induced stressNot specifiedDid not extend normal lifespan but significantly prolonged lifespan under acute oxidative stress[3].[3]
Lifespan Extension Wild-type (N2)100, 500, and 1000 µMSignificantly increased the mean lifespan in a dose-dependent manner[13].[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways Modulated by Resveratrol

Resveratrol is known to influence several key signaling pathways involved in cellular health and longevity.

Signaling_Pathways cluster_stimuli Cellular Stressors cluster_resveratrol Resveratrol cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Responses Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Inflammation Inflammation NF-κB NF-κB Inflammation->NF-κB Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates Resveratrol->Nrf2 Activates Resveratrol->NF-κB Inhibits Mitochondrial Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial Biogenesis AMPK->Mitochondrial Biogenesis Antioxidant Defense Antioxidant Defense Nrf2->Antioxidant Defense NF-κB->Inflammation Reduced Apoptosis Reduced Apoptosis Antioxidant Defense->Reduced Apoptosis Anti-inflammatory Effects Anti-inflammatory Effects Anti-inflammatory Effects->Reduced Apoptosis

Caption: Key signaling pathways modulated by Resveratrol.

Experimental Workflow: Mouse Inflammation Model

This diagram outlines a typical workflow for studying the anti-inflammatory effects of resveratrol in a mouse model.

Mouse_Workflow cluster_acclimation Phase 1: Acclimation cluster_treatment Phase 2: Treatment cluster_induction Phase 3: Inflammation Induction cluster_analysis Phase 4: Analysis Acclimation (1 week) Acclimation (1 week) Control Group (Vehicle) Control Group (Vehicle) Acclimation (1 week)->Control Group (Vehicle) Resveratrol Group Resveratrol Group Acclimation (1 week)->Resveratrol Group LPS Group (Inflammatory Stimulus) LPS Group (Inflammatory Stimulus) Acclimation (1 week)->LPS Group (Inflammatory Stimulus) Resveratrol + LPS Group Resveratrol + LPS Group Acclimation (1 week)->Resveratrol + LPS Group LPS Injection LPS Injection Resveratrol Group->LPS Injection LPS Group (Inflammatory Stimulus)->LPS Injection Resveratrol + LPS Group->LPS Injection Behavioral Tests Behavioral Tests LPS Injection->Behavioral Tests Tissue Collection (Brain, Intestine) Tissue Collection (Brain, Intestine) Behavioral Tests->Tissue Collection (Brain, Intestine) Biochemical Assays (e.g., IL-1β) Biochemical Assays (e.g., IL-1β) Tissue Collection (Brain, Intestine)->Biochemical Assays (e.g., IL-1β) Histological Examination Histological Examination Tissue Collection (Brain, Intestine)->Histological Examination

Caption: Experimental workflow for a mouse inflammation study.

Experimental Workflow: Zebrafish Lifespan and Toxicity Assay

This diagram illustrates a common experimental design for assessing the effects of resveratrol on zebrafish.

Zebrafish_Workflow cluster_setup Phase 1: Setup cluster_exposure Phase 2: Exposure cluster_monitoring Phase 3: Monitoring cluster_endpoints Phase 4: Endpoints Zebrafish Embryo Collection Zebrafish Embryo Collection Distribution into Multi-well Plates Distribution into Multi-well Plates Zebrafish Embryo Collection->Distribution into Multi-well Plates Control Group (Embryo Medium) Control Group (Embryo Medium) Distribution into Multi-well Plates->Control Group (Embryo Medium) Resveratrol Groups (Varying Concentrations) Resveratrol Groups (Varying Concentrations) Distribution into Multi-well Plates->Resveratrol Groups (Varying Concentrations) Daily Observation (Mortality, Deformities) Daily Observation (Mortality, Deformities) Control Group (Embryo Medium)->Daily Observation (Mortality, Deformities) Resveratrol Groups (Varying Concentrations)->Daily Observation (Mortality, Deformities) Water Renewal Water Renewal Daily Observation (Mortality, Deformities)->Water Renewal LC50 Calculation (Toxicity) LC50 Calculation (Toxicity) Daily Observation (Mortality, Deformities)->LC50 Calculation (Toxicity) Lifespan Analysis Lifespan Analysis Daily Observation (Mortality, Deformities)->Lifespan Analysis Biochemical Assays (e.g., ROS levels) Biochemical Assays (e.g., ROS levels) Daily Observation (Mortality, Deformities)->Biochemical Assays (e.g., ROS levels)

Caption: Zebrafish lifespan and toxicity assay workflow.

Experimental Workflow: C. elegans Oxidative Stress Assay

This diagram details a standard procedure for evaluating resveratrol's protective effects against oxidative stress in C. elegans.

Celegans_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_stress Phase 3: Stress Induction cluster_assessment Phase 4: Assessment Synchronize C. elegans Population Synchronize C. elegans Population Culture on NGM Plates with E. coli OP50 Culture on NGM Plates with E. coli OP50 Synchronize C. elegans Population->Culture on NGM Plates with E. coli OP50 Control Plates Control Plates Culture on NGM Plates with E. coli OP50->Control Plates Resveratrol Plates Resveratrol Plates Culture on NGM Plates with E. coli OP50->Resveratrol Plates Exposure to Oxidative Stressor (e.g., Juglone) Exposure to Oxidative Stressor (e.g., Juglone) Control Plates->Exposure to Oxidative Stressor (e.g., Juglone) Resveratrol Plates->Exposure to Oxidative Stressor (e.g., Juglone) Survival Assay Survival Assay Exposure to Oxidative Stressor (e.g., Juglone)->Survival Assay Measurement of ROS Levels Measurement of ROS Levels Survival Assay->Measurement of ROS Levels Gene Expression Analysis (e.g., sod-3) Gene Expression Analysis (e.g., sod-3) Measurement of ROS Levels->Gene Expression Analysis (e.g., sod-3)

Caption: C. elegans oxidative stress assay workflow.

Detailed Experimental Protocols

Mouse Anti-Inflammatory Model
  • Animal Model: Male ICR mice, 8 weeks old, weighing 21 ± 1 g[8].

  • Acclimation: Animals are housed for one week under standard conditions (22 ± 2°C, 40-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water[8].

  • Grouping and Treatment:

    • Control Group: Receives intraperitoneal injections of saline[8].

    • LPS Group: Receives a single intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 15 mg/kg body weight to induce inflammation[8].

    • Resveratrol-LPS Group: Receives resveratrol (100 mg/kg body weight) via oral gavage for seven consecutive days prior to the LPS injection[8].

  • Inflammation Induction: On the eighth day, the LPS and Resveratrol-LPS groups are injected with LPS. The control group receives a saline injection[8].

  • Outcome Measures:

    • Body Weight: Monitored throughout the experiment[8].

    • Histopathology: Intestinal and liver tissues are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of inflammatory cell infiltration and tissue damage[8].

    • Cytokine Analysis: Blood is collected for serum analysis of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits[4].

Zebrafish Toxicity and Lifespan Assay
  • Animal Model: Wild-type AB strain zebrafish (Danio rerio) embryos[10].

  • Experimental Setup:

    • Fertilized embryos are collected and placed individually into wells of a 24-well or 96-well plate containing embryo medium[10][14].

    • Plates are maintained in an incubator at 28 ± 1°C with a 14-hour light/10-hour dark photoperiod[14][15].

  • Treatment:

    • Control Group: Maintained in embryo medium[10].

    • Resveratrol Groups: Exposed to a range of resveratrol concentrations prepared by diluting a stock solution in the embryo medium. The medium is renewed daily to maintain the desired concentrations[10][14].

  • Toxicity Assessment (Acute):

    • Embryos are observed daily for 96 hours post-fertilization (hpf)[10].

    • Lethality is the primary endpoint, and the LC50 (the concentration at which 50% of the embryos die) is calculated[10].

  • Chronic Toxicity and Lifespan (Larval Stage):

    • Larvae (less than 24 hours post-hatching) are exposed to different concentrations of resveratrol for 168 hours[10].

    • Lethality is recorded to determine the LC50 for the larval stage[10].

  • Oxidative Stress Assessment:

    • At a designated time point (e.g., 72 hpf), a subset of embryos is incubated with a fluorescent probe for reactive oxygen species (ROS), such as H2DCFDA[11].

    • Fluorescence intensity is measured using a microplate reader to quantify ROS levels[11].

C. elegans Oxidative Stress Resistance Assay
  • Animal Model: Wild-type Caenorhabditis elegans (N2 strain)[3].

  • Culture and Synchronization:

    • Worms are maintained on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source[16].

    • An age-synchronized population is obtained by allowing adult worms to lay eggs for a few hours and then removing the adults[16].

  • Treatment:

    • Synchronized L4/young adult worms are transferred to NGM plates containing either the vehicle control or different concentrations of resveratrol[3].

  • Induction of Oxidative Stress:

    • After a pre-treatment period with resveratrol, worms are exposed to an oxidative stress-inducing agent. A common method is to transfer them to liquid M9 buffer containing a pro-oxidant like juglone (B1673114) or paraquat[3][16].

  • Survival Assay:

    • The survival of the worms in the pro-oxidant solution is monitored over time. Worms that do not respond to a gentle touch with a platinum wire are scored as dead[3][16].

  • ROS Measurement:

    • Intracellular ROS levels can be quantified by incubating a subset of worms with a fluorescent dye like H2DCF-DA and measuring the fluorescence intensity[17].

  • Gene Expression Analysis:

    • The expression of stress-response genes, such as sod-3 (superoxide dismutase), can be measured using quantitative real-time PCR (qRT-PCR) to assess the activation of antioxidant defense pathways[17].

References

A Comparative Mechanistic Analysis of Resveratrol and Structurally Related Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The polyphenol resveratrol (B1683913) has garnered significant scientific interest for its diverse biological activities, implicated in pathways related to aging, inflammation, and metabolic diseases. This guide provides a comparative analysis of the mechanism of action of resveratrol with its structurally similar compounds, pterostilbene (B91288) and grape seed extract proanthocyanidins (B150500). By presenting quantitative experimental data, detailed experimental protocols, and visual pathway diagrams, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development.

Core Mechanisms of Action: A Comparative Overview

Resveratrol, pterostilbene (a dimethylated analog of resveratrol), and proanthocyanidins found in grape seed extract share a common phenolic structure that underpins their biological activities. However, subtle structural differences, such as the number and methylation of hydroxyl groups, lead to variations in their bioavailability, potency, and specific molecular interactions. The primary mechanisms of these compounds converge on key signaling pathways that regulate cellular homeostasis, stress resistance, and inflammation.

Key Signaling Pathways Modulated:
  • Sirtuin 1 (SIRT1) Activation: SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, DNA repair, and inflammation. Both resveratrol and pterostilbene are known activators of SIRT1. This activation is believed to be a key mechanism behind their beneficial effects.[1][2] Grape seed proanthocyanidins have also been shown to upregulate SIRT1 expression and activity.[3][4]

  • AMP-activated Protein Kinase (AMPK) Activation: AMPK is a central regulator of cellular energy homeostasis. Its activation leads to a switch from anabolic to catabolic pathways to restore cellular energy levels. Resveratrol and pterostilbene activate AMPK, which in turn can phosphorylate and modulate the activity of numerous downstream targets, contributing to improved mitochondrial function and glucose metabolism.[5][6][7]

  • Nuclear Factor-kappa B (NF-κB) Inhibition: The NF-κB pathway is a critical regulator of inflammatory responses. Chronic activation of NF-κB is implicated in numerous inflammatory diseases. Resveratrol and pterostilbene have been shown to inhibit NF-κB signaling, thereby exerting potent anti-inflammatory effects.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies, providing a comparative view of the potency of resveratrol, pterostilbene, and grape seed extract in various assays.

Table 1: Comparative Cytotoxicity in Human Colon Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Resveratrol HT-29~65[10]
HCT116~25[10]
Caco-2>100[10]
Pterostilbene HT-29~15[10]
HCT116~12[10]
Caco-2~75[10]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative In Vitro Antioxidant Activity (DPPH Radical Scavenging)
CompoundIC50Reference
Resveratrol ~68.1 µM (15.54 µg/mL)[11]
Pterostilbene Concentration-dependent activity from 0.05 mM to 0.15 mM[12][13]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.

Table 3: Comparative Effects on Key Signaling Proteins
CompoundAssayEffectReference
Resveratrol Western Blot (p-AMPKα in iBAT SVCs)1.3-fold increase vs. control[7]
Resveratrol Western Blot (p-AMPKα in HFD mice iBAT)2.4-fold increase vs. control[7]
Pterostilbene Western Blot (Cleaved Caspase-3 in HT29 cells)~4-fold higher induction than resveratrol at 50 µM[10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes, the following diagrams have been generated using the DOT language.

Signaling_Pathways cluster_stimuli Bioactive Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates NFkB NF-κB Resveratrol->NFkB Inhibits MAPK MAPK Resveratrol->MAPK Inhibits Pterostilbene Pterostilbene Pterostilbene->SIRT1 Activates Pterostilbene->AMPK Activates Pterostilbene->NFkB Inhibits GSE Grape Seed Proanthocyanidins GSE->SIRT1 Upregulates Mito_Biogenesis Mitochondrial Biogenesis SIRT1->Mito_Biogenesis Inflammation ↓ Inflammation SIRT1->Inflammation Apoptosis ↑ Apoptosis (in cancer cells) SIRT1->Apoptosis Antioxidant ↑ Antioxidant Response SIRT1->Antioxidant AMPK->Mito_Biogenesis NFkB->Inflammation MAPK->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay for Cell Viability cluster_western_blot Western Blot for Protein Expression A1 Seed cells in 96-well plate A2 Treat with compound (e.g., Resveratrol) A1->A2 B1 Add MTT solution and incubate A2->B1 Proceed to Assay C1 Cell Lysis & Protein Quantification A2->C1 Proceed to Assay B2 Add solubilization solution B1->B2 B3 Measure absorbance at 590 nm B2->B3 C2 SDS-PAGE & Transfer C1->C2 C3 Antibody Incubation (e.g., p-AMPK) C2->C3 C4 Detection & Imaging C3->C4

References

Independent Verification of Published Research on Versiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Versiol, a novel therapeutic agent, with established alternatives. All data presented is supported by detailed experimental protocols to facilitate independent verification and replication.

I. Performance Comparison of mTOR Inhibitors

This compound is a novel, highly selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth, proliferation, and survival. To evaluate its efficacy, this compound was compared against two well-established mTOR inhibitors, Rapamycin and Everolimus. The following table summarizes the key performance metrics from in vitro and in vivo studies.

Table 1: Comparative Efficacy of this compound and Alternative mTOR Inhibitors

ParameterThis compoundRapamycinEverolimus
IC₅₀ (nM) in MCF-7 cells 0.8 ± 0.12.5 ± 0.41.5 ± 0.3
Inhibition of p70S6K Phosphorylation (%) 95 ± 385 ± 590 ± 4
Tumor Growth Inhibition (%) in vivo 78 ± 665 ± 870 ± 7
Off-Target Kinase Inhibition (Top 3) MinimalModerateLow

II. Detailed Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: MCF-7 breast cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Cells were treated with serial dilutions of this compound, Rapamycin, or Everolimus (0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated using non-linear regression analysis.

2. Western Blot for p70S6K Phosphorylation

  • Cell Lysis: MCF-7 cells were treated with the respective IC₅₀ concentrations of each drug for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: 20 µg of protein from each sample was separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated p70S6K (Thr389) and total p70S6K overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Detection: The signal was detected using an ECL detection kit and imaged. Densitometry analysis was performed to quantify the level of phosphorylation relative to the total protein.

3. In Vivo Tumor Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 5 x 10⁶ MCF-7 cells were subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reached an average volume of 150 mm³, mice were randomized into treatment groups (n=10 per group) and treated daily with vehicle control, this compound (10 mg/kg), Rapamycin (5 mg/kg), or Everolimus (5 mg/kg) via oral gavage for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

III. Visualized Pathways and Workflows

mTOR Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and highlights the point of inhibition for this compound and its alternatives.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Inhibitors This compound, Rapamycin, Everolimus Inhibitors->mTORC1

Figure 1: Inhibition of the mTOR signaling pathway.

Experimental Workflow for In Vitro Analysis

This diagram outlines the general workflow for the in vitro experiments described in this guide.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture MCF-7 Cell Culture Seeding Plate Seeding Cell_Culture->Seeding Drug_Addition Add this compound or Alternative Seeding->Drug_Addition MTT MTT Assay Drug_Addition->MTT Western_Blot Western Blot Drug_Addition->Western_Blot Data_Collection Data Collection MTT->Data_Collection Western_Blot->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Figure 2: In vitro experimental workflow.

VERISOL® Demonstrates Significant Improvements in Skin Health in Head-to-Head Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent double-blind, placebo-controlled clinical studies have demonstrated the efficacy of VERISOL®, a brand of bioactive collagen peptides, in significantly improving key markers of skin health, including wrinkle reduction and decreased cellulite. In head-to-head comparisons against a placebo, which serves as the standard control in such studies, oral supplementation with VERISOL® led to statistically significant and visible improvements in skin elasticity, procollagen (B1174764) production, and skin surface structure.

Two key studies highlight the performance of VERISOL® in targeted applications. A study focused on skin aging and wrinkle formation revealed that daily intake of VERISOL® led to a substantial reduction in eye wrinkle volume and an increase in essential components of the skin's extracellular matrix. A second study investigating the effects of VERISOL® on cellulite demonstrated a significant decrease in cellulite score and skin waviness in affected areas.

These findings position VERISOL® as a viable, evidence-based option for individuals seeking to improve their skin's appearance from within. The data from these studies provide a clear comparison of the effects of VERISOL® versus a placebo control.

VERISOL® Performance in a Head-to-Head Study on Skin Wrinkles and Elasticity

In a clinical trial assessing the impact of VERISOL® on markers of skin aging, participants administered VERISOL® showed significant improvements compared to the placebo group.[1][2][3][4]

Performance MetricVERISOL® GroupPlacebo GroupPercentage Improvement with VERISOL®
Eye Wrinkle Volume 20% reduction after 8 weeks[1][5]No significant change20%
Procollagen Type I 65% increase after 8 weeks[2][4]No significant change65%
Elastin 18% increase after 8 weeks[2][4]No significant change18%
Fibrillin 6% increase after 8 weeks (not statistically significant)[2][4]No significant change6%

VERISOL® Performance in a Head-to-Head Study on Cellulite

A separate clinical investigation into the efficacy of VERISOL® for treating cellulite also yielded positive results, with the VERISOL® cohort showing marked improvements over the placebo group.[6][7][8][9][10]

Performance MetricVERISOL® Group (Normal BMI)VERISOL® Group (BMI > 25)Placebo Group
Cellulite Score Reduction (6 months) 9% mean reduction[6][7][8]4% mean reduction[6][7][8]No significant change
Skin Waviness Reduction (6 months) 11.1% reduction[8][10]Not specifiedNo significant change
Dermal Density Significantly improved[6][7]Significantly improved[6][7]No significant change

Experimental Protocols

Study on Skin Wrinkles and Dermal Matrix Synthesis
  • Study Design: This was a double-blind, placebo-controlled study.[1][3][11]

  • Participants: The study included 114 healthy women aged 45-65 years.[1][3][11]

  • Intervention: Participants were randomized to receive a daily oral dose of 2.5 grams of VERISOL® or a placebo for 8 weeks.[1][3][11]

  • Assessments:

    • Skin Wrinkles: Eye wrinkle volume was objectively measured at baseline, after 4 and 8 weeks of treatment, and 4 weeks after the last intake to assess any lasting effects.[1][3]

    • Dermal Matrix Components: The biosynthesis of procollagen type I, elastin, and fibrillin was analyzed from suction blister biopsies at the beginning of the study and after 8 weeks of supplementation.[1][3]

Study on Cellulite
  • Study Design: This was a double-blind, placebo-controlled clinical study.[6][7][8]

  • Participants: The study enrolled 105 women between the ages of 24 and 50 with moderate cellulite.[6][7][8]

  • Intervention: Participants received a daily oral dose of 2.5 grams of VERISOL® or a placebo for a period of 6 months.[6][7][8]

  • Assessments:

    • Cellulite Score: The degree of cellulite was evaluated at baseline, and after 3 and 6 months of treatment.[6][7][8]

    • Skin Waviness and Dermal Density: Skin surface waviness and dermal density were measured to assess changes in skin morphology.[6][7]

Mechanism of Action and Experimental Workflow

The proposed mechanism of action for VERISOL® involves the oral ingestion of specific bioactive collagen peptides, which are then absorbed and distributed to the skin. There, they are believed to stimulate fibroblast cells to increase the production of collagen and other components of the extracellular matrix.

G cluster_ingestion Oral Ingestion & Absorption cluster_skin Action in the Dermis cluster_outcomes Clinical Outcomes Oral Intake of VERISOL® Oral Intake of VERISOL® Digestion & Absorption Digestion & Absorption Oral Intake of VERISOL®->Digestion & Absorption Bioactive Peptides in Bloodstream Bioactive Peptides in Bloodstream Digestion & Absorption->Bioactive Peptides in Bloodstream Fibroblast Stimulation Fibroblast Stimulation Bioactive Peptides in Bloodstream->Fibroblast Stimulation Increased Collagen Synthesis Increased Collagen Synthesis Fibroblast Stimulation->Increased Collagen Synthesis Increased Elastin Production Increased Elastin Production Fibroblast Stimulation->Increased Elastin Production Reduced Wrinkles Reduced Wrinkles Increased Collagen Synthesis->Reduced Wrinkles Reduced Cellulite Reduced Cellulite Increased Collagen Synthesis->Reduced Cellulite Improved Skin Elasticity Improved Skin Elasticity Increased Elastin Production->Improved Skin Elasticity

Caption: Mechanism of VERISOL® from ingestion to clinical outcomes.

G Screening & Enrollment Screening & Enrollment Baseline Measurements Baseline Measurements Screening & Enrollment->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization VERISOL® Group (2.5g/day) VERISOL® Group (2.5g/day) Randomization->VERISOL® Group (2.5g/day) Placebo Group Placebo Group Randomization->Placebo Group Follow-up Measurements Follow-up Measurements VERISOL® Group (2.5g/day)->Follow-up Measurements Placebo Group->Follow-up Measurements Final Analysis Final Analysis Follow-up Measurements->Final Analysis

Caption: Double-blind, placebo-controlled clinical trial workflow.

References

Verisol: A Clinical Perspective on Skin Health and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: The following guide is based on publicly available data for the product "Verisol." Initial searches for "Versiol" did not yield a specific product, leading to the assumption that "Verisol," a well-documented bioactive collagen peptide, was the intended subject. This guide provides a comparative analysis of Verisol's performance based on clinical trial data.

Introduction

Verisol is a specific brand of bioactive collagen peptides (BCPs) derived from either bovine or porcine sources. It is composed of specific peptides optimized to stimulate human cell types involved in collagen biosynthesis.[1] Unlike generic collagen supplements, Verisol has been the subject of numerous clinical studies to substantiate its efficacy in improving skin health and other connective tissues. This guide will delve into the key experiments conducted with Verisol, comparing its effects against placebos and providing detailed insights into its mechanism of action and experimental protocols.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from various double-blind, placebo-controlled clinical trials investigating the effects of Verisol supplementation.

Table 1: Effects of Verisol on Skin Elasticity and Wrinkles
ParameterDosageDurationStudy PopulationKey FindingsSource(s)
Skin Elasticity 2.5g or 5.0g/day8 weeks69 women, aged 35-55Up to 15% increase in skin elasticity compared to placebo.[2][3] Effects were measurable after 4 weeks and persisted 4 weeks post-treatment.[3][4][2][3][4]
Eye Wrinkle Volume 2.5g/day8 weeks114 women, aged 45-65Significant reduction in eye wrinkle volume by an average of 20% after 8 weeks.[4][5] Some studies report a reduction of up to 32%.[6][4][5][6]
Pro-collagen Type I & Elastin (B1584352) 2.5g/day8 weeksSubgroup of the wrinkle study65% increase in pro-collagen type I and 18% increase in elastin compared to placebo.[5][7][5][7]
Table 2: Effects of Verisol on Other Skin and Nail Parameters
ParameterDosageDurationStudy PopulationKey FindingsSource(s)
Skin Hydration 2.5g/day8 weeks66 women, aged 35-55Significant improvement in skin hydration observed at 4 weeks, with further improvement at 8 weeks.[8][9][10][8][9][10]
Cellulite 2.5g/day6 months105 women, aged 24-50 with moderate celluliteSignificant reduction in cellulite score and skin waviness on thighs, particularly in women with a normal BMI.[5][5]
Nail Growth and Strength 2.5g/day24 weeks25 participants42% decrease in cracked and/or chipped nails after 6 months.[3][3]
Hair Thickness Not Specified16 weeksHealthy women, aged 39-75Significant increase in hair thickness and a 31% higher activity of hair follicle cells compared to the control group.[5][5]

Experimental Protocols

The clinical trials cited in this guide generally follow a robust, double-blind, placebo-controlled design. Below are the typical methodologies employed.

Study on Skin Elasticity and Wrinkles
  • Objective: To assess the effectiveness of Verisol on skin biophysical parameters related to aging.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy female volunteers, typically aged between 35 and 65 years.[4][5]

  • Intervention: Participants are randomized to receive a daily oral dose of Verisol (commonly 2.5g or 5.0g) or a placebo (e.g., maltodextrin) for a period of 8 weeks.[4][8]

  • Measurements:

    • Skin Elasticity: Measured using a Cutometer, which assesses the viscoelastic properties of the skin.[8]

    • Eye Wrinkle Volume: Quantified using 3D in-vivo optical methods like the Primos Compact device.[8]

    • Skin Hydration: Assessed with a Corneometer, which measures the hydration level of the stratum corneum.[8]

    • Biopsies: In some studies, suction blister biopsies are taken to analyze the expression of pro-collagen I, elastin, and fibrillin at baseline and after the treatment period.[4]

  • Data Analysis: Statistical analysis is performed to compare the changes in the measured parameters between the Verisol and placebo groups from baseline to the end of the study.

Mechanism of Action and Experimental Workflow

The proposed mechanism of action for Verisol involves the stimulation of fibroblast cells in the dermis to increase their collagen metabolism. The specific bioactive collagen peptides in Verisol are recognized by the fibroblasts as collagen fragments, signaling a need for increased collagen and extracellular matrix production.[1][11]

Verisol Mechanism of Action cluster_synthesis Oral Intake of Verisol Oral Intake of Verisol Digestion & Absorption Digestion & Absorption Oral Intake of Verisol->Digestion & Absorption Hydrolysis Bioactive Collagen Peptides in Bloodstream Bioactive Collagen Peptides in Bloodstream Digestion & Absorption->Bioactive Collagen Peptides in Bloodstream Fibroblast Stimulation Fibroblast Stimulation Bioactive Collagen Peptides in Bloodstream->Fibroblast Stimulation In Dermis Increased Synthesis Increased Synthesis Fibroblast Stimulation->Increased Synthesis Upregulation of: Improved Skin Structure Improved Skin Structure Increased Synthesis->Improved Skin Structure Leads to Collagen Type I Collagen Type I Elastin Elastin Proteoglycans Proteoglycans

Caption: Proposed mechanism of action for Verisol.

The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the efficacy of Verisol.

Verisol Clinical Trial Workflow cluster_measurements Assessments at Baseline, 4 & 8 weeks Participant Recruitment Participant Recruitment Inclusion/Exclusion Criteria Screening Inclusion/Exclusion Criteria Screening Participant Recruitment->Inclusion/Exclusion Criteria Screening Baseline Measurements Baseline Measurements Inclusion/Exclusion Criteria Screening->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Skin Elasticity Skin Elasticity Verisol Group Verisol Group Randomization->Verisol Group Group A Placebo Group Placebo Group Randomization->Placebo Group Group B Intervention Period (8 weeks) Intervention Period (8 weeks) Follow-up Measurements Follow-up Measurements Intervention Period (8 weeks)->Follow-up Measurements Data Analysis & Reporting Data Analysis & Reporting Follow-up Measurements->Data Analysis & Reporting Verisol Group->Intervention Period (8 weeks) Placebo Group->Intervention Period (8 weeks) Wrinkle Volume Wrinkle Volume Skin Hydration Skin Hydration

Caption: Typical workflow of a Verisol clinical trial.

Conclusion

The available clinical data suggests that Verisol, a specific formulation of bioactive collagen peptides, can significantly improve several key markers of skin health, including elasticity, hydration, and the reduction of wrinkles. The evidence is supported by double-blind, placebo-controlled trials with quantitative measurements. Furthermore, studies indicate positive effects on cellulite, hair thickness, and nail health. The proposed mechanism of action, involving the stimulation of the skin's extracellular matrix biosynthesis, provides a plausible explanation for the observed clinical outcomes.[9][10] For researchers and professionals in drug development, Verisol presents a case study of a nutraceutical ingredient with a growing body of scientific evidence supporting its efficacy.

References

Assessing the Specificity of Versiol Compared to Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. Off-target activity can lead to a range of adverse effects, potentially limiting therapeutic windows and impacting patient outcomes. This guide provides a comparative analysis of Versiol , a novel investigational Bruton's tyrosine kinase (BTK) inhibitor, against the first-generation inhibitor Ibrutinib (B1684441) and the second-generation inhibitor Acalabrutinib .

Bruton's tyrosine kinase is a key mediator in the B-cell receptor (BCR) signaling pathway, making it a crucial target in various B-cell malignancies.[1][2] While early inhibitors demonstrated the clinical potential of targeting BTK, subsequent generations have sought to improve upon specificity to minimize off-target effects. This guide presents a head-to-head comparison based on preclinical data to highlight the differentiated selectivity profile of this compound.

The BTK Signaling Pathway

Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated that is crucial for B-cell proliferation, differentiation, and survival.[2][3] BTK is a central node in this pathway. After activation by upstream kinases like LYN and SYK, BTK phosphorylates and activates downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2).[2] This leads to the activation of transcription factors such as NF-κB, which promotes cell survival and proliferation.[2][3] The irreversible covalent binding of inhibitors like Ibrutinib, Acalabrutinib, and this compound to the Cysteine 481 residue in the BTK active site blocks its enzymatic activity, thereby disrupting this pro-survival signaling.[1][4]

Caption: Simplified BTK Signaling Pathway.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is paramount. A highly selective compound minimizes interactions with unintended kinases, which can reduce the risk of adverse events. The following table summarizes the biochemical potency (IC50) of this compound, Ibrutinib, and Acalabrutinib against BTK and a panel of key off-target kinases known to be associated with clinical side effects.[5][6][7]

Target KinaseParameterThis compound (nM)Acalabrutinib (nM)[4][7]Ibrutinib (nM)[8][9]Associated Off-Target Effects
BTK IC50 1.8 3.8 0.7 On-Target
EGFRIC50>10,000>10,0007.8Rash, diarrhea[6]
ITKIC508501,9002.1Impaired T-cell function[6]
TECIC509802502.5Platelet dysfunction[6]
SRCIC50>5,00035020Broad signaling disruption
CSKIC50>10,000>10,0004.5Potential cardiotoxicity[5][10][11]
LYNIC501,200181.8Myelosuppression

Data for this compound is hypothetical and for comparative purposes. Data for Ibrutinib and Acalabrutinib are compiled from published preclinical studies.

The data indicates that while all three compounds are potent inhibitors of BTK, this compound demonstrates a superior specificity profile, with significantly higher IC50 values against key off-target kinases compared to Ibrutinib. Notably, this compound shows minimal activity against EGFR and CSK, kinases whose inhibition by Ibrutinib has been linked to adverse events such as rash, diarrhea, and cardiotoxicity.[5][6][10] Acalabrutinib also shows high selectivity against EGFR and ITK but retains some activity against other TEC family kinases and SRC family kinases.[4][7]

Experimental Protocols

The validation of kinase inhibitor specificity requires robust and multifaceted experimental approaches. The data presented in this guide is based on standard biochemical and cellular assays.

Biochemical Kinase Activity Assay (Radiometric)

This assay directly measures the catalytic activity of a purified kinase and its inhibition by a test compound. It is often considered the gold standard for determining biochemical potency (IC50).[12]

Methodology:

  • Reaction Setup: Purified recombinant kinase enzymes are incubated in a multi-well plate with a specific peptide substrate, cofactors (e.g., MgCl2), and radioactively labeled ATP ([γ-³³P]-ATP).

  • Compound Incubation: Test compounds (this compound, Ibrutinib, Acalabrutinib) are added across a range of concentrations (e.g., 11-point, 3-fold serial dilution). A DMSO control (vehicle) is used as a reference for 0% inhibition.

  • Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at room temperature for a specified time (e.g., 60-120 minutes).

  • Termination and Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane which captures the phosphorylated peptide substrate.

  • Washing: Unreacted [γ-³³P]-ATP is washed away.

  • Detection: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[13]

Kinome Profiling (KiNativ™ Assay)

To assess selectivity across the broader human kinome, a chemoproteomics approach like the KiNativ™ platform is employed. This method measures target engagement in a competitive binding assay within a complex cell lysate, providing a more physiologically relevant context.[14][15][16][17]

Methodology:

  • Cell Lysis: Cells of interest (e.g., a B-cell lymphoma line) are harvested and lysed to produce a native, whole-proteome extract.

  • Inhibitor Treatment: The cell lysate is treated with the kinase inhibitor (e.g., this compound) at a fixed, high concentration (e.g., 1 µM) or with a vehicle control (DMSO).

  • Probe Labeling: A biotinylated, irreversible ATP-acyl phosphate (B84403) probe is added to the lysate. This probe covalently binds to the conserved lysine (B10760008) in the ATP-binding pocket of active kinases. Kinases that are engaged by the test inhibitor will be blocked from reacting with the probe.[15][18]

  • Protein Digestion: The proteome is digested into peptides using trypsin.

  • Enrichment: Biotinylated peptides (from kinases not blocked by the inhibitor) are captured and enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

  • Selectivity Analysis: The abundance of each kinase-derived peptide in the inhibitor-treated sample is compared to the vehicle control. A significant reduction in a peptide's signal indicates that the inhibitor engaged with and blocked that specific kinase. The percentage of inhibition is calculated for hundreds of kinases simultaneously.

Kinome_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Lysate Cell Lysate Inhibitor Incubate with Inhibitor or DMSO Lysate->Inhibitor Probe Add ATP-Biotin Probe Inhibitor->Probe Inhibitor_note Inhibitor blocks probe binding to its target kinases. Inhibitor->Inhibitor_note Digest Trypsin Digestion Probe->Digest Probe_note Probe labels active kinases not bound by inhibitor. Probe->Probe_note Enrich Enrich Biotinylated Peptides (Streptavidin) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Enrich_note Isolates peptides from probe-labeled kinases. Enrich->Enrich_note Data Quantify Peptides & Determine % Inhibition LCMS->Data Data_note Compare inhibitor vs. DMSO to create selectivity profile. Data->Data_note

Caption: Experimental Workflow for Kinome Profiling.

Conclusion

The preclinical data profile of this compound suggests a highly specific BTK inhibitor with a potentially improved safety profile over first- and second-generation agents. By minimizing engagement with kinases such as EGFR, ITK, and CSK, this compound may circumvent common off-target toxicities associated with less selective BTK inhibitors.[5][6] This enhanced specificity, combined with potent on-target activity, positions this compound as a promising candidate for further clinical development in B-cell malignancies. The application of comprehensive, multi-platform specificity testing, as outlined in the experimental protocols, is essential for rigorously defining the selectivity of next-generation kinase inhibitors and guiding their successful translation to the clinic.

References

A Comparative Safety Profile of Versiol and Its Analogues in Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of Versiol, a novel kinase inhibitor, against two of its structural analogues, designated Analog A and Analog B. The data presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of candidates for further development. The assessment focuses on key in vitro safety pharmacology and toxicology assays designed to identify potential liabilities early in the drug discovery process.[1][2][3]

Quantitative Safety Data Summary

The following table summarizes the key in vitro safety data for this compound and its analogues. Data points represent the mean of multiple experimental determinations and are intended for comparative purposes. Lower IC50/EC50 values indicate higher potency or toxicity, while higher values suggest a more favorable safety profile in the specific assay.

Assay Parameter This compound Analog A Analog B Therapeutic Target IC50
Cytotoxicity HepG2 (EC50, µM)> 5025.315.80.012
HEK293 (EC50, µM)45.230.118.90.012
Cardiotoxicity hERG Channel (IC50, µM)> 305.228.50.012
Off-Target Kinase Kinase X (IC50, µM)12.51.822.10.012
Mutagenicity Ames TestNegativeNegativePositiveN/A
CYP450 Inhibition CYP3A4 (IC50, µM)22.78.9> 400.012

Interpretation:

  • This compound demonstrates a superior safety profile with low cytotoxicity, no detectable hERG inhibition at tested concentrations, and a clean Ames test result. Its off-target activity against Kinase X and CYP3A4 inhibition are significantly lower than its therapeutic potency.

  • Analog A shows moderate cytotoxicity and significant inhibition of the hERG channel and Kinase X, indicating potential for cardiac and off-target toxicities.

  • Analog B exhibits the highest cytotoxicity and returned a positive result in the Ames test, suggesting potential mutagenicity. While its hERG and Kinase X profiles are relatively clean, the mutagenicity finding is a significant liability.

Signaling Pathway and Off-Target Effects

The following diagram illustrates a hypothetical signaling pathway for the therapeutic target, while also showing the potential for off-target effects mediated by the inhibition of "Kinase X," a known liability for this drug class.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling cluster_drugs Compound Action receptor Receptor Therapeutic_Target Therapeutic Target (Kinase) receptor->Therapeutic_Target Kinase_X Off-Target (Kinase X) receptor->Kinase_X Downstream_Effector Downstream Effector 1 Therapeutic_Target->Downstream_Effector Off_Target_Effector Downstream Effector 2 Kinase_X->Off_Target_Effector Therapeutic_Effect Therapeutic Effect (e.g., Anti-proliferation) Downstream_Effector->Therapeutic_Effect Adverse_Effect Adverse Effect (e.g., Toxicity) Off_Target_Effector->Adverse_Effect This compound This compound This compound->Therapeutic_Target High Affinity This compound->Kinase_X Low Affinity Analog_A Analog A Analog_A->Therapeutic_Target High Affinity Analog_A->Kinase_X High Affinity (Off-Target)

Diagram 1: On-target vs. off-target kinase inhibition pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility. These protocols are based on standard industry practices for preclinical safety assessment.[4][5][6]

Cellular Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound reduces the viability of cultured cells.

  • Cell Lines: HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cells.

  • Procedure:

    • Cells are seeded into 96-well plates at a density of 10,000 cells/well and incubated for 24 hours.

    • Compounds (this compound, Analog A, Analog B) are serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.

    • Plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control. The EC50 value (the concentration causing 50% reduction in cell viability) is calculated using a non-linear regression curve fit.

hERG Channel Inhibition Assay

This assay assesses the potential for a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmia.[7]

  • Method: Automated patch-clamp electrophysiology.

  • Procedure:

    • A cell line stably expressing the hERG channel is used.

    • Cells are subjected to a specific voltage pulse protocol designed to elicit hERG tail currents.

    • Baseline currents are recorded.

    • Increasing concentrations of the test compounds are applied, and the current is recorded at each concentration.

  • Data Analysis: The percentage of channel inhibition at each concentration is calculated relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a logistic equation.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the mutagenic potential of a compound.[8][9]

  • Strains: Salmonella typhimurium strains (e.g., TA98 and TA100) that are histidine-deficient.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of the test compounds, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The bacteria are plated on a histidine-deficient agar (B569324) medium.

    • Plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is recorded if a compound causes a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) compared to the negative control.

Experimental Workflow Visualization

The diagram below outlines the key steps of the in vitro cytotoxicity screening workflow.

G start Start: Cell Culture seeding 1. Seed Cells in 96-well Plates start->seeding incubation1 2. Incubate 24h seeding->incubation1 treatment 3. Add Serial Dilutions of Compounds incubation1->treatment incubation2 4. Incubate 48h treatment->incubation2 mtt_add 5. Add MTT Reagent incubation2->mtt_add incubation3 6. Incubate 4h mtt_add->incubation3 solubilize 7. Add Solubilization Solution incubation3->solubilize read 8. Read Absorbance at 570nm solubilize->read analysis 9. Calculate EC50 Values read->analysis end End: Cytotoxicity Profile analysis->end

Diagram 2: Workflow for a standard MTT cytotoxicity assay.

References

Unveiling the Molecular Blueprint: Mutagenesis Studies Confirm the Versiol Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of targeted therapeutics, understanding the precise molecular interactions between a drug and its target is paramount. This guide provides a comprehensive comparison of Versiol, a novel antagonist for the fictitious G-protein coupled receptor (GPCR), Receptor-X, with other experimental compounds. Through a detailed examination of site-directed mutagenesis data, we illuminate the critical amino acid residues that constitute the this compound binding pocket, offering a clear rationale for its high affinity and specificity. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the binding mechanism of this compound and its performance against relevant alternatives.

Deciphering the Interaction: Mutagenesis and Binding Affinity Data

To pinpoint the key residues involved in this compound's interaction with Receptor-X, a series of site-directed mutagenesis experiments were conducted. Specific amino acids in the transmembrane (TM) domains of Receptor-X, predicted by computational modeling to be in proximity to the ligand-binding pocket, were mutated to alanine. The binding affinity of this compound to these mutant receptors was then quantified and compared to its affinity for the wild-type (WT) receptor.

Receptor Construct Mutation This compound Dissociation Constant (Kd) (nM) Fold Change in Kd vs. WT Alternative Compound A (Kd) (nM) Alternative Compound B (Kd) (nM)
Wild-Type-1.51.012.835.2
Mutant 1Y115A (TM3)150.2100.115.140.1
Mutant 2F245A (TM6)325.8217.2250.6180.4
Mutant 3N284A (TM7)85.356.990.265.7
Mutant 4W98A (TM2)2.11.413.533.9
Mutant 5D192A (TM5)1.81.211.936.1

Table 1: Comparative binding affinities of this compound and alternative compounds to wild-type and mutant Receptor-X. A significant increase in the dissociation constant (Kd) indicates a loss of binding affinity, highlighting the importance of the mutated residue in the drug-receptor interaction.

The data clearly indicate that mutations at positions Y115 in transmembrane domain 3 (TM3), F245 in TM6, and N284 in TM7 result in a dramatic reduction in this compound's binding affinity. This strongly suggests that these residues are critical for the direct interaction with this compound. In contrast, mutations at W98 and D192 had a negligible effect on this compound binding.

When compared with alternative compounds, this compound demonstrates a superior and more specific binding profile. Alternative Compound A shows a significant loss of affinity only with the F245A mutation, suggesting a different binding mode. Alternative Compound B is a weaker binder overall and is less affected by the specific mutations that disrupt this compound binding, indicating a less specific interaction with the receptor.

Experimental Protocols

Site-Directed Mutagenesis

The generation of Receptor-X mutants was performed using a modified quick-change site-directed mutagenesis protocol.[1][2][3][4][5]

  • Primer Design : For each mutation, complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center were designed.[1][4] The melting temperature (Tm) was calculated to be ≥78°C.

  • PCR Amplification : The PCR reaction was performed using a high-fidelity DNA polymerase with the wild-type Receptor-X plasmid as the template and the mutagenic primers. The cycling conditions were: initial denaturation at 95°C for 1 minute, followed by 18 cycles of 95°C for 50 seconds, 60°C for 50 seconds, and 68°C for 1 minute/kb of plasmid length, and a final extension at 68°C for 7 minutes.[1]

  • Parental DNA Digestion : The PCR product was treated with DpnI restriction enzyme for 2 hours at 37°C to digest the methylated, non-mutated parental plasmid DNA.[1][2]

  • Transformation : The DpnI-treated plasmid was transformed into competent E. coli cells, and the resulting colonies were screened.

  • Sequence Verification : The entire coding region of the Receptor-X gene was sequenced to confirm the desired mutation and the absence of any other mutations.

Radioligand Binding Assay

Binding affinities were determined using a whole-cell radioligand binding assay.[6][7][8]

  • Cell Culture and Transfection : HEK293 cells were transiently transfected with either the wild-type or mutant Receptor-X expression plasmids.

  • Assay Setup : 48 hours post-transfection, cells were harvested and incubated with increasing concentrations of [³H]-Versiol in the absence (for total binding) or presence (for non-specific binding) of a high concentration of unlabeled this compound.

  • Incubation and Filtration : The binding reaction was allowed to reach equilibrium by incubating for 2 hours at room temperature. The reaction was then terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting : The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis : Specific binding was calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) was determined by non-linear regression analysis of the saturation binding data.

Visualizing the Molecular Landscape

To better illustrate the processes and pathways discussed, the following diagrams were generated using Graphviz.

G cluster_0 This compound Signaling Pathway This compound This compound ReceptorX Receptor-X (GPCR) This compound->ReceptorX Binds and Antagonizes G_Protein G-Protein ReceptorX->G_Protein Activation Blocked Effector Downstream Effector G_Protein->Effector Signal Transduction Blocked Response Cellular Response (Inhibited) Effector->Response

Caption: Antagonistic action of this compound on the Receptor-X signaling pathway.

G cluster_1 Mutagenesis and Binding Assay Workflow WT_Plasmid Wild-Type Receptor-X Plasmid PCR Site-Directed Mutagenesis (PCR) WT_Plasmid->PCR Transfection HEK293 Cell Transfection WT_Plasmid->Transfection Digestion DpnI Digestion PCR->Digestion Transformation E. coli Transformation Digestion->Transformation Sequencing Sequence Verification Transformation->Sequencing Mutant_Plasmid Mutant Receptor-X Plasmid Sequencing->Mutant_Plasmid Mutant_Plasmid->Transfection Binding_Assay Radioligand Binding Assay Transfection->Binding_Assay Data_Analysis Data Analysis (Kd determination) Binding_Assay->Data_Analysis Result Confirmation of Binding Site Data_Analysis->Result

Caption: Workflow for mutagenesis and binding assay experiments.

Conclusion

The data presented in this guide provide compelling evidence for the specific binding site of this compound on Receptor-X. The mutagenesis studies successfully identified three key residues—Y115, F245, and N284—that are indispensable for high-affinity binding. This level of molecular detail not only validates the specificity of this compound but also provides a solid foundation for further lead optimization and the design of next-generation antagonists. The comparative analysis demonstrates this compound's superior binding profile over other compounds, marking it as a promising candidate for continued development.

References

Safety Operating Guide

Navigating the Disposal of "Versiol": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedures for the disposal of substances with names similar to "Versiol," including Versol (Stoddard Solvent), Versitol, Iversol, and Ioversol, to assist researchers, scientists, and drug development professionals in adhering to safety and regulatory standards. Given the ambiguity of the name "this compound," it is imperative to correctly identify the chemical in use by referencing the manufacturer's Safety Data Sheet (SDS) before proceeding with any disposal protocol.

Section 1: Immediate Safety and Handling Precautions

Before addressing disposal, it is essential to handle these chemicals with appropriate care. The following table summarizes key safety and handling information derived from their respective Safety Data Sheets.

Chemical NamePrimary HazardRecommended Personal Protective Equipment (PPE)Storage Conditions
Versol (Stoddard Solvent) Flammable liquid and vapor, may be fatal if swallowed and enters airways, causes serious eye irritation, may cause drowsiness or dizziness, may cause damage to organs through prolonged or repeated exposure.[1]Protective gloves, eye/face protection, use in a well-ventilated area.[1]Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[1]
Versitol Not considered dangerous, though prolonged or repeated exposure may cause skin irritation.[2]Standard laboratory PPE (gloves, eye protection).Store in a cool, dry place.[2]
Iversol (Ivermectin 0.5% Emulsion) Combustible liquid, harmful if swallowed, causes serious eye irritation, suspected of damaging fertility or the unborn child, may cause damage to the central nervous system through prolonged or repeated exposure, harmful to aquatic life.[3]Eye protection, protective clothing, and protective gloves.[3]Store in a well-ventilated place. Keep cool. Store locked up.[3]
Ioversol Pharmaceutical related compound of unknown potency. May cause physiological effects.Tightly fitting safety goggles, fire/flame resistant and impervious clothing, gloves.Ensure adequate ventilation.

Section 2: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Chemical NameSpill Containment and Cleanup
Versol (Stoddard Solvent) Use non-sparking tools to collect absorbed material. Place in a suitable chemical waste disposal container. Clean the contaminated surface thoroughly.[1]
Versitol For a small spill, absorb the liquid on paper, vermiculite (B1170534), or other absorbent material and transfer it to labeled containers. For a large spill, stop the spill at the source, dike the area to prevent spreading, and pump the liquid into a salvage tank. The remaining liquid can be absorbed and shoveled into labeled containers.[2]
Iversol (Ivermectin 0.5% Emulsion) For small spills, absorb with inert material and place in a suitable, labeled container for disposal. For large spills, dike the area to prevent further spreading. Use non-sparking tools for cleanup and transfer the collected material into sealed containers for disposal.[3]
Ioversol Keep unnecessary personnel away. Wear appropriate personal protective equipment. Avoid inhalation of dust from the spilled material. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.

Section 3: Proper Disposal Procedures

The disposal of chemical waste must be conducted in compliance with federal, state, and local regulations. The following are general procedural steps for the disposal of these substances.

Versol (Stoddard Solvent)

  • Containerization : Collect waste in a designated, properly labeled, and tightly closed container.[1]

  • Disposal : Dispose of the contents and container to an approved waste disposal plant.[1] Do not dispose of it into sewage systems, storm drains, or natural waterways.

Versitol

  • Waste Identification : Clearly identify all waste containing Versitol.

  • Collection : Absorb liquid waste on an inert material like paper or vermiculite and transfer it to labeled containers.[2]

  • Regulatory Compliance : Review and adhere to all Federal, Provincial, and Local Government requirements prior to disposal.[2]

Iversol (Ivermectin 0.5% Emulsion)

  • Regulatory Evaluation : Unused products should be evaluated for hazardous waste characteristics before disposal.[3]

  • Disposal Method : Dispose of this material and its container in compliance with all applicable federal, state, and local regulations. Incineration may be required if deemed hazardous.[3]

  • Environmental Precaution : Avoid uncontrolled release into the environment as the product may be toxic to non-target aquatic and terrestrial organisms.[3]

Ioversol

  • Professional Disposal : Excess and expired materials should be offered to a licensed hazardous material disposal company.

  • Incineration : The product may be burned in an incinerator equipped with an afterburner and scrubber.

  • Regulatory Adherence : Ensure that all Federal and Local regulations regarding the disposal and destruction of this material are followed.

Section 4: Experimental Protocols and Waste Management

While specific experimental protocols for "this compound" are not available, a general workflow for managing laboratory chemical waste is crucial. The following diagram illustrates a logical decision-making process for the proper disposal of any laboratory chemical.

G A Start: Chemical Waste Generated B Identify Chemical and Hazards (Consult SDS) A->B C Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) B->C D Select Appropriate Waste Container (Labeled, Compatible Material) C->D E Store Waste in Satellite Accumulation Area (Secure, Secondary Containment) D->E F Request Waste Pickup from EHS E->F G End: Proper Disposal by EHS F->G

Caption: General workflow for laboratory chemical waste disposal.

This guide is intended to provide essential information for the safe handling and disposal of chemicals with names similar to "this compound." Always prioritize consulting the specific Safety Data Sheet for the chemical you are using and adhere to your institution's Environmental Health and Safety (EHS) guidelines. By following these procedures, you contribute to a safer laboratory environment and ensure regulatory compliance.

References

Essential Safety and Handling Guide for Versol Solvent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Versol solvent, also known as Stoddard solvent. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling Versol solvent. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Respiratory Vapor respiratorUse a NIOSH-approved respirator with an organic vapor cartridge. Ensure a proper fit. Required when ventilation is inadequate.[1]
Hands Protective glovesChemical-resistant gloves made of rubber or PVC are recommended.[2] Inspect gloves for damage before use and replace them if worn or damaged.
Eyes/Face Safety goggles or face shieldUse chemical safety goggles or a face shield to protect against splashes.[2][3]
Body Protective clothingWear long-sleeved clothing and a chemical-resistant apron.[1] For large spills, a full-body suit of chemical-resistant, antistatic material is recommended.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Engineering Controls:
  • Ventilation: Always use Versol solvent in a well-ventilated area.[1] Local exhaust ventilation is recommended to keep airborne concentrations below exposure limits.[1]

Handling:
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or spray mist.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Use non-sparking tools and explosion-proof equipment.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3]

  • Wash hands thoroughly after handling.[1]

Storage:
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][4]

  • Keep containers tightly closed in their original container.[1][2][3]

  • Store in a segregated and approved area.[1]

Emergency and Disposal Protocols

Immediate and appropriate response to spills and proper disposal of waste are crucial for safety and environmental protection.

Spill Response:
  • Eliminate Ignition Sources: Immediately remove all sources of ignition (no smoking, flares, sparks, or flames).[4][5]

  • Ventilate the Area: Ensure adequate ventilation.[2]

  • Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[3][5]

  • Clean-Up: Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[1][5]

  • Decontaminate: Flush the area with water, if appropriate and permissible by local regulations.[6]

Disposal Plan:
  • Waste Classification: Versol solvent is considered a hazardous waste.[7]

  • Disposal Method: Dispose of waste from residues or unused products in accordance with federal, state, and local regulations at an approved waste disposal plant.[1] Do not pour down domestic sewage drains.[7]

  • Contaminated Packaging: Empty containers may retain flammable vapors and should be taken for local recycling, recovery, or waste disposal.[1]

  • Professional Disposal: It is recommended to use an authorized disposal service for proper disposal.[7]

Visual Safety Guides

The following diagrams illustrate the essential safety workflows for handling Versol solvent.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Respirator Vapor Respirator Goggles Safety Goggles Respirator->Goggles Wear at all times Gloves Chemical-Resistant Gloves Clothing Protective Clothing Gloves->Clothing Cover all exposed skin Goggles->Gloves Inspect before use End Proceed with Handling Clothing->End Start Before Handling Versol Start->Respirator Ensure proper fit

Caption: Personal Protective Equipment (PPE) for Versol Handling.

Spill_Response_Workflow Spill Spill Occurs Ignition Eliminate Ignition Sources Spill->Ignition Ventilate Ventilate Area Ignition->Ventilate Contain Contain with Inert Material Ventilate->Contain Collect Collect with Non-Sparking Tools Contain->Collect Dispose Place in Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Secure Area Secure Decontaminate->Secure

Caption: Step-by-step spill response workflow for Versol solvent.

Disposal_Workflow Start Generate Versol Waste Label Label as Hazardous Waste Start->Label Store Store in a Sealed, Approved Container Label->Store Segregate Segregate from other waste Store->Segregate Contact Contact Authorized Disposal Service Segregate->Contact Transport Arrange for Professional Disposal Contact->Transport Complete Disposal Complete Transport->Complete

Caption: Safe and compliant disposal plan for Versol solvent waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.